Fmoc-N-Me-D-Arg(pbf)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)/t29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKXARLCPKZHJ-GDLZYMKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of N-Methylation in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of peptides, while promising due to their high selectivity and low toxicity, is often hampered by inherent limitations such as poor metabolic stability, low membrane permeability, and conformational flexibility.[1][2] N-methylation, the strategic substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, has emerged as a powerful tool to overcome these challenges.[1][3] This modification profoundly influences the physicochemical and biological properties of peptides, making it a cornerstone of modern peptide drug design.[3][4] This guide provides a comprehensive overview of the role of N-methylation in peptide synthesis, detailing its impact on peptide properties, synthetic methodologies, and analytical characterization.
The Multifaceted Impact of N-Methylation on Peptide Properties
N-methylation introduces significant changes to the peptide backbone, leading to a cascade of effects on its structure, stability, and biological activity.
Conformational Control and Rigidity
The introduction of a methyl group on the amide nitrogen sterically hinders rotation around the Cα-N bond, thereby restricting the available conformational space.[1] This "conformational constraint" can lock the peptide into a bioactive conformation, which can lead to enhanced receptor affinity and selectivity.[1][5]
Key conformational effects include:
-
Cis/Trans Isomerization: N-methylation can favor a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides. This shift can be critical for mimicking protein turns and for optimal receptor engagement.[1]
-
Hydrogen Bonding: The removal of the amide proton prevents it from acting as a hydrogen bond donor. This disruption of intramolecular hydrogen bonding networks can significantly alter the peptide's secondary structure and overall folding.[1]
-
Local Steric Effects: The methyl group can introduce local steric hindrance, influencing the side-chain orientations of neighboring residues and further shaping the peptide's three-dimensional structure.[1]
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the increased resistance of peptides to enzymatic degradation by proteases.[1][6] This enhanced stability is achieved through two primary mechanisms:
-
Disruption of Enzyme Recognition: Proteases often recognize and bind to the peptide backbone through hydrogen bonding. By removing the amide proton, N-methylation prevents the formation of these key hydrogen bonds between the peptide substrate and the active site of the protease.[1]
-
Steric Hindrance: The bulky methyl group can physically block the approach of the protease to the scissile amide bond.[1]
Improved Membrane Permeability and Bioavailability
N-methylation can enhance a peptide's ability to cross cell membranes, a critical factor for oral bioavailability and therapeutic efficacy.[6][7] This improvement is attributed to:
-
Increased Lipophilicity: The addition of a methyl group increases the hydrophilicity of the peptide, favoring its partitioning into the cell membrane.[1][8]
-
Conformational Effects: By promoting more compact, folded conformations, N-methylation can mask polar functional groups within the peptide's core, presenting a more hydrophobic exterior to the cell membrane.[1][9] This "chameleon-like" behavior is exemplified by the highly N-methylated natural product, cyclosporine A.[9][10]
Modulation of Receptor Binding Affinity
The impact of N-methylation on receptor binding is highly dependent on the specific position of the modification.[1]
-
Affinity Enhancement: By pre-organizing the peptide into its bioactive conformation, N-methylation can reduce the entropic penalty of binding, leading to a significant increase in receptor affinity.[1]
-
Affinity Reduction: Conversely, if the N-methylation-induced conformation is incompatible with the receptor's binding pocket, a decrease in affinity will be observed.[1] This underscores the importance of systematic "N-methyl scanning" to identify optimal modification sites.[11]
Synthesis of N-Methylated Peptides
The synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance at the N-methylated amine, which can lead to difficult coupling reactions.[12] Several strategies have been developed to address these challenges, both in solution and on solid phase.
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
SPPS is the most common method for preparing N-methylated peptides. The main approaches include the use of pre-synthesized N-methylated amino acid building blocks or on-resin N-methylation.
This is the most straightforward approach, where commercially available or custom-synthesized Fmoc-protected N-methylated amino acids are incorporated during standard SPPS.
Challenges:
-
Coupling to the N-methylated amine of the preceding residue is sterically hindered.[13]
-
Coupling of an N-methylated amino acid to another N-methylated residue is particularly difficult.[13]
Solutions:
-
Potent Coupling Reagents: Reagents like HATU, HCTU, PyAOP, and PyBOP are more effective than standard coupling reagents for these sterically hindered couplings.[13][14]
-
Microwave-Assisted Coupling: Microwave energy can enhance the efficiency of difficult coupling reactions.[15]
-
Double Coupling: Repeating the coupling step can help drive the reaction to completion.[12]
This method involves the N-methylation of a specific amino acid residue after it has been incorporated into the growing peptide chain on the solid support. A common and efficient procedure is the three-step Fukuyama-Mitsunobu-based method.[16][17]
Experimental Protocol: On-Resin N-Methylation [8][16]
-
Sulfonylation (Amine Protection):
-
Swell the peptide-resin in N-methylpyrrolidone (NMP).
-
Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP to the resin.
-
Shake for 1-2 hours.
-
Wash the resin with NMP and dichloromethane (B109758) (DCM).
-
-
Methylation (Mitsunobu Reaction):
-
Swell the resin in tetrahydrofuran (B95107) (THF).
-
Add a solution of triphenylphosphine (B44618) (PPh3) and methanol (B129727) in THF.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF.
-
Shake for 10-30 minutes.
-
Wash the resin with THF and DCM.
-
-
Desulfonylation (Deprotection):
-
Swell the resin in NMP.
-
Add a solution of 2-mercaptoethanol (B42355) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.
-
Shake for 5-15 minutes.
-
Wash the resin with NMP and DCM.
-
This optimized procedure can significantly reduce the time required for N-methylation.[8][16]
Enzymatic N-Methylation
Nature utilizes enzymes to perform highly specific N-methylation of peptides. For instance, the enzyme OphA from the fungus Omphalotus olearius is responsible for the nine N-methylations in the cyclic dodecapeptide omphalotin A.[6][18] While enzymatic methods offer high selectivity, they are currently limited to specific recognition sequences and are not as broadly applicable as chemical synthesis.[19]
Analytical Techniques for N-Methylated Peptides
The unique properties of N-methylated peptides necessitate specialized analytical techniques for their characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and sequence of N-methylated peptides. Tandem mass spectrometry (MS/MS) is particularly useful for identifying the exact location of the N-methyl group.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of N-methylated peptides in solution.[5] Key NMR parameters for conformational analysis include:
-
Nuclear Overhauser Effect (NOE): Provides information about through-space distances between protons, which helps to define the peptide's conformation.[5]
-
Chemical Shifts: The chemical shifts of backbone and side-chain protons are sensitive to the local conformation.
-
J-Couplings: Can provide information about dihedral angles.
NMR is also crucial for identifying the presence of cis and trans isomers of the N-methylated amide bond.[5]
X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state. This technique can unambiguously determine the backbone torsion angles and the cis or trans nature of the N-methylated peptide bond.[5] However, obtaining suitable crystals for diffraction can be challenging.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method for assessing the secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution. It can be used to monitor conformational changes induced by N-methylation.[5]
Data Presentation
Table 1: Impact of N-Methylation on Peptide Properties
| Property | Effect of N-Methylation | Rationale |
| Conformational Flexibility | Decreased | Steric hindrance from the methyl group restricts bond rotation.[1] |
| Proteolytic Stability | Increased | Removal of the amide proton disrupts enzyme recognition and steric hindrance blocks protease access.[1] |
| Membrane Permeability | Increased | Increased lipophilicity and masking of polar groups in a folded conformation.[1][10] |
| Receptor Binding Affinity | Can be increased or decreased | Dependent on whether the induced conformation is favorable for receptor binding.[1] |
| Solubility | Can be increased | N-methylation can disrupt intermolecular hydrogen bonding that leads to aggregation.[13] |
Table 2: Comparison of Synthesis Methods for N-Methylated Peptides
| Method | Advantages | Disadvantages |
| Using N-Methylated Building Blocks in SPPS | Straightforward; allows for precise placement of the modification. | Sterically hindered couplings can lead to lower yields; cost of building blocks.[13] |
| On-Resin N-Methylation | Cost-effective; avoids the need for pre-synthesized N-methylated amino acids. | Requires additional reaction steps on the resin; potential for side reactions.[16] |
| Enzymatic N-Methylation | Highly site-specific; mild reaction conditions. | Limited to specific enzyme recognition sequences; not generally applicable.[6][19] |
| Solution-Phase Synthesis | Scalable. | More time-consuming and labor-intensive than SPPS.[21] |
Visualizations
Caption: Workflow for the synthesis and evaluation of N-methylated peptides.
Caption: A generalized GPCR signaling pathway activated by an N-methylated peptide.
Conclusion
N-methylation is a versatile and powerful strategy in peptide drug discovery.[1] By strategically introducing methyl groups into the peptide backbone, researchers can systematically modulate key pharmacokinetic and pharmacodynamic properties, including conformational flexibility, proteolytic stability, membrane permeability, and receptor affinity.[3][11] The continued development of efficient synthetic and analytical methods will further empower the rational design of novel N-methylated peptide therapeutics with enhanced clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A molecular mechanism for the enzymatic methylation of nitrogen atoms within peptide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 16. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
The Pbf Protecting Group in Arginine Derivatives: A Technical Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the highly basic and nucleophilic guanidino side chain of arginine is a critical determinant of success. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has emerged as a cornerstone in modern peptide chemistry, particularly within the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth exploration of the Pbf protecting group, its application in arginine derivatives, quantitative performance data, and detailed experimental protocols.
Introduction to the Pbf Protecting Group
The Pbf group is an acid-labile sulfonyl-type protecting group designed for the guanidinium (B1211019) function of arginine.[1] Its structure, characterized by the pentamethyldihydrobenzofuran moiety, confers a balance of stability during peptide chain elongation and lability under acidic conditions for its removal.[1][2] Fmoc-Arg(Pbf)-OH is the most commonly used derivative for incorporating arginine into a peptide sequence during Fmoc-based SPPS.[1][3]
The primary advantages of the Pbf group over other arginine protecting groups, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), include faster deprotection kinetics and a reduced propensity for side reactions, most notably the alkylation of tryptophan residues.[4][5]
Chemical Structure and Properties
The chemical structure of Fmoc-Arg(Pbf)-OH is presented below. The bulky and electron-rich nature of the Pbf group effectively shields the guanidinium group, preventing its participation in unwanted side reactions during peptide synthesis.
Fmoc-Arg(Pbf)-OH
-
Molecular Formula: C₃₄H₄₀N₄O₇S[6]
-
Molecular Weight: 648.77 g/mol [7]
-
Appearance: White to off-white solid[6]
-
Solubility: Soluble in polar organic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
Quantitative Data on Performance
The selection of a protecting group is often guided by quantitative metrics of its performance in terms of deprotection efficiency and the minimization of side reactions. The following tables summarize key quantitative data related to the Pbf group.
Table 1: Comparative Deprotection Times and Yields of Arginine Protecting Groups
| Protecting Group | Deprotection Conditions | Typical Deprotection Time | Peptide Yield (%) | Reference |
| Pbf | High-concentration TFA (e.g., 95%) | 1-4 hours | 69 | [5] |
| Pmc | High-concentration TFA (e.g., 95%) | 3-4 hours | 46 | [5] |
| Mtr | High-concentration TFA with scavengers | Up to 12 hours | Variable | [4] |
Table 2: Common Cleavage Cocktails for Pbf Deprotection
| Reagent Cocktail | Composition (v/v/v) | Typical Application | Reference |
| Standard | TFA / H₂O / TIS | Peptides without sensitive residues | [8] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | Peptides with multiple sensitive residues | [9] |
| TFA / EDT / H₂O / TIS | TFA / EDT / H₂O / TIS (94:2.5:2.5:1) | General purpose with good scavenging | [10] |
Table 3: Common Side Reactions During Pbf Deprotection and Their Mass Shifts
| Side Reaction | Mass Shift (Da) | Cause | Mitigation | Reference |
| Sulfonation | +80 | Reaction with the sulfonyl cation | Use of scavengers like thioanisole; using Fmoc-Trp(Boc)-OH | [8] |
| tert-Butylation | +56 | Alkylation by tert-butyl cations from other protecting groups | Use of scavengers like triisopropylsilane (B1312306) (TIS) | [8] |
| Oxidation | +16 | Oxidation of susceptible residues (e.g., Met, Trp) | Use of antioxidants like 1,2-ethanedithiol (B43112) (EDT); using peroxide-free ether | [8] |
Experimental Protocols
Synthesis of Fmoc-Arg(Pbf)-OH
This protocol outlines a general procedure for the synthesis of Fmoc-Arg(Pbf)-OH.
Materials:
-
H-Arg(Pbf)-OH
-
9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve H-Arg(Pbf)-OH in a mixture of water and THF.
-
Adjust the pH of the solution to approximately 8.5 using a solution of sodium carbonate.
-
Slowly add a solution of Fmoc-OSu in THF to the reaction mixture while maintaining the pH between 8 and 9.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.
-
Once the reaction is complete, perform an extractive workup with a mixture of petroleum ether and ethyl acetate to remove unreacted Fmoc-OSu.
-
Acidify the aqueous phase to a pH of approximately 3 with HCl to precipitate the product.
-
Stir the mixture for 2 hours to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.[11]
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Arg(Pbf)-OH
This protocol describes the incorporation of an Fmoc-Arg(Pbf)-OH residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin
-
20% piperidine (B6355638) in DMF (v/v)
-
Fmoc-Arg(Pbf)-OH
-
Coupling reagents (e.g., HCTU, DIC/Oxyma)
-
N-methylmorpholine (NMM) or diisopropylethylamine (DIEA)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents) and a suitable coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., NMM or DIEA, 6-10 equivalents) to the activation solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.[10]
Cleavage and Deprotection of the Peptide from the Resin
This protocol details the final cleavage of the peptide from the solid support and the removal of the Pbf and other side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether (peroxide-free)
-
Centrifuge tubes
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the number of Arg(Pbf) residues.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a tube containing cold diethyl ether (approximately 10 volumes).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.[8]
Visualizing Key Processes
Structure of Fmoc-Arg(Pbf)-OH
Caption: Chemical structure of Fmoc-Arg(Pbf)-OH.
Fmoc-SPPS Workflow with Arginine (Pbf) Incorporation
Caption: Workflow for Fmoc-SPPS incorporating Fmoc-Arg(Pbf)-OH.
Pbf Deprotection and Scavenging Mechanism
Caption: Mechanism of Pbf deprotection and the role of scavengers.
Conclusion
The Pbf protecting group is an indispensable tool in modern peptide synthesis, offering a robust and efficient means of protecting the arginine side chain. Its favorable deprotection kinetics and reduced side-reaction profile compared to older generation protecting groups have solidified its place as the standard choice for Fmoc-based SPPS. A thorough understanding of its properties, performance characteristics, and the appropriate experimental protocols for its use and removal is essential for any researcher aiming to synthesize arginine-containing peptides with high purity and yield. By carefully selecting cleavage cocktails and employing appropriate scavengers, the full potential of the Pbf protecting group can be realized, enabling the successful synthesis of complex and biologically important peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]
An In-depth Technical Guide on the Biological Significance of N-Methyl-Arginine Derivatives
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological significance of N-methylated arginine derivatives. While the primary focus of existing research has been on the L-isomers, particularly N-methyl-L-arginine (L-NMMA), this document synthesizes the current understanding of their mechanism of action, physiological effects, and therapeutic potential. Due to a notable scarcity of research on N-methyl-D-arginine, this guide will primarily detail the well-documented roles of L-NMMA as a potent inhibitor of nitric oxide synthase (NOS). The importance of stereoisomerism will be highlighted, alongside a clarification of the distinction between N-methyl-D-arginine and the N-methyl-D-aspartate (NMDA) receptor. This whitepaper aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the current landscape and to identify key areas for future investigation, particularly concerning the understudied D-isomers.
Introduction: The Landscape of N-Methylated Arginine Research
The methylation of arginine is a critical post-translational modification that plays a significant role in numerous cellular processes. This modification is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). The resulting methylated arginines, including N-methyl-L-arginine (L-NMMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA), are key regulators of protein function and signal transduction.[1]
A substantial body of research has established L-NMMA as a classical inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO).[1] NO is a ubiquitous signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. Consequently, the inhibition of NOS by L-NMMA has profound biological effects and has been extensively utilized as a pharmacological tool to investigate the roles of NO in health and disease.[1]
Conversely, the biological significance of incorporating N-methyl-D-arginine remains largely unexplored. The available literature predominantly focuses on the L-isomer, with limited to no data on the specific cellular effects, signaling pathways, or therapeutic applications of N-methyl-D-arginine. This disparity underscores a significant gap in the current understanding of methylated arginine derivatives and highlights the need for further research into the D-isomers.
The Central Role of N-Methyl-L-Arginine as a Nitric Oxide Synthase Inhibitor
N-methyl-L-arginine acts as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[2] By competing with the endogenous substrate L-arginine, L-NMMA effectively blocks the synthesis of nitric oxide.[1] This inhibition is stereospecific, with the L-isomer demonstrating significantly greater potency than the D-isomer. This stereoselectivity is crucial and underscores the specific molecular interactions required for NOS inhibition.
The inhibition of NO production by L-NMMA has been shown to have a wide range of physiological effects, including:
-
Vasoconstriction: By blocking the production of the vasodilator NO, L-NMMA leads to an increase in vascular tone and blood pressure.[3]
-
Modulation of Neurotransmission: In the central nervous system, where NO acts as a neurotransmitter, L-NMMA can influence synaptic plasticity and neuronal signaling.[4]
-
Immune Response Regulation: L-NMMA can alter immune cell function by inhibiting the production of NO, which is a key molecule in the inflammatory response.
Quantitative Data on L-NMMA-Mediated NOS Inhibition
The inhibitory potency of L-NMMA varies among the different NOS isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for L-NMMA against the three main NOS isoforms.
| NOS Isoform | IC50 Value (μM) | Reference |
| nNOS (neuronal) | 4.1 | [5] |
| iNOS (inducible) | - | - |
| eNOS (endothelial) | - | - |
Experimental Protocols: In Vitro Nitric Oxide Synthase Inhibition Assay
A common method to determine the inhibitory activity of compounds like L-NMMA on NOS is to measure the conversion of L-arginine to L-citrulline, a co-product of the NOS reaction.
Objective: To determine the IC50 value of L-NMMA for a specific NOS isoform.
Materials:
-
Purified recombinant nNOS, iNOS, or eNOS enzyme
-
L-[14C]arginine (radiolabeled substrate)
-
NADPH (cofactor)
-
Calcium/Calmodulin (for nNOS and eNOS activation)
-
L-NMMA (test inhibitor)
-
Reaction buffer (e.g., HEPES buffer, pH 7.4)
-
Cation exchange resin (e.g., Dowex AG 50WX-8)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, NADPH, calcium/calmodulin (if applicable), and varying concentrations of L-NMMA.
-
Substrate Addition: Add a fixed concentration of L-[14C]arginine to each reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding the purified NOS enzyme.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Separation of L-citrulline: Apply the reaction mixtures to columns containing cation exchange resin. The positively charged L-[14C]arginine will bind to the resin, while the neutral L-[14C]citrulline will flow through.
-
Quantification: Collect the eluate containing L-[14C]citrulline and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of NOS inhibition for each L-NMMA concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the L-NMMA concentration and determine the IC50 value using non-linear regression analysis.
Below is a DOT language representation of the experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methyl-D-Aspartate Receptor: Significance and symbolism [wisdomlib.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc-N-Me-D-Arg(pbf)-OH for Researchers and Drug Development Professionals
Introduction: Fmoc-N-Me-D-Arg(pbf)-OH is a highly specialized amino acid derivative crucial for advanced peptide synthesis. Its unique trifecta of features—the D-enantiomer configuration, N-methylation of the alpha-amine, and the bulky Pbf protecting group on the guanidino side chain—offers peptide chemists a powerful tool to create peptides with enhanced therapeutic potential. This guide provides a comprehensive overview of its chemical properties, supplier information, and its strategic application in peptide science, particularly for researchers, scientists, and professionals in drug development.
Core Compound Information
This compound is formally known as Nα-Fmoc-Nα-methyl-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine.
| Property | Value |
| CAS Number | 2044710-57-6 |
| Molecular Formula | C35H42N4O7S |
| Molecular Weight | 662.80 g/mol |
| Appearance | Typically a white to off-white solid |
| Purity | Generally available at >97% or >98% |
Supplier Information
A number of chemical suppliers specialize in providing high-quality this compound for research and development purposes. Below is a list of notable suppliers:
| Supplier | Website |
| ChemPep | --INVALID-LINK-- |
| Acrotein ChemBio Inc | --INVALID-LINK-- |
| Capot Chemical | --INVALID-LINK-- |
| MedChemExpress | --INVALID-LINK-- |
| Sigma-Aldrich | --INVALID-LINK-- |
| BLDpharm | --INVALID-LINK-- |
Note: Availability and product specifications should be confirmed directly with the suppliers.
Experimental Protocols
The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) requires careful consideration of its unique structural features. While a definitive, universally optimized protocol is sequence-dependent, the following outlines a generalized experimental approach adapted from established methods for similar sterically hindered amino acids.
Protocol: Coupling of this compound in SPPS
1. Resin Preparation:
-
Begin with a suitable resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid of the target peptide.
-
Perform the deprotection of the Fmoc group from the resin-bound amino acid using a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).
-
Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
2. Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add a suitable coupling reagent. For sterically hindered amino acids like this, more potent activating agents such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (typically 2.9-4.9 equivalents) are recommended.
-
Add a base, such as N,N-Diisopropylethylamine (DIEA) (typically 6-10 equivalents), to the activation mixture.
-
Allow the activation to proceed for 1-2 minutes.
3. Coupling to the Resin:
-
Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for an extended period, typically 2-4 hours, due to the steric hindrance of the N-methyl group. Gentle agitation is required throughout.
-
Monitor the coupling efficiency using a qualitative test such as the Kaiser test. Note that the N-methylated amine will not give a positive result with the Kaiser test; therefore, monitoring should be based on the disappearance of the free amine from the preceding residue.
4. Post-Coupling Wash:
-
After the coupling is complete, drain the reaction solution.
-
Thoroughly wash the peptide-resin with DMF to remove any unreacted reagents and by-products.
5. Double Coupling (Optional but Recommended):
-
To ensure complete incorporation of the sterically hindered residue, a second coupling step is often advisable.
-
Repeat steps 2 through 4 with a freshly prepared activated solution of this compound.
Strategic Importance and Applications
The incorporation of N-methylated amino acids and D-amino acids into peptides is a key strategy in medicinal chemistry to overcome some of the inherent limitations of peptide-based therapeutics.
-
Enhanced Enzymatic Stability: The N-methyl group on the peptide backbone sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and thereby extending its in vivo half-life.[1] The D-configuration of the amino acid further enhances this stability, as proteases are highly specific for L-amino acids.
-
Modulation of Biological Activity: N-methylation can alter the conformational flexibility of the peptide backbone, which can lead to improved binding affinity and selectivity for its biological target.[1] This modification can be crucial in optimizing the potency and specificity of a therapeutic peptide.
-
Improved Pharmacokinetic Properties: The increased stability and altered conformation can lead to improved bioavailability and other desirable pharmacokinetic properties.
Caption: Logical workflow of incorporating this compound into peptides.
Signaling Pathways and Biological Context
While this compound is a building block and not directly involved in signaling pathways, its inclusion in peptides can profoundly impact their interaction with biological systems. For instance, arginine-rich peptides, known as cell-penetrating peptides (CPPs), are used to deliver various molecular cargoes across the cell membrane. N-methylation of arginine residues in these CPPs has been shown to potentially enhance their cell-penetrating capabilities.
The primary mechanism of action for many antimicrobial peptides (AMPs) involves the disruption of bacterial cell membranes. The incorporation of N-methylated and D-amino acids can enhance the stability and efficacy of these peptides against pathogenic bacteria. A study on the proline-rich antimicrobial peptide, Chex1-Arg20, demonstrated that substitution with D-arginine or Nα-methylated arginine can preserve or in some cases, not significantly hamper, the peptide's antibacterial activity while potentially increasing its stability.[1]
Caption: Experimental workflow for the coupling of this compound in SPPS.
References
An In-depth Technical Guide to the Solubility and Stability of Fmoc-N-Me-D-Arg(pbf)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-α-Fmoc-N-α-methyl-D-arginine(Pbf)-OH (Fmoc-N-Me-D-Arg(pbf)-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics with enhanced enzymatic resistance. This document consolidates available data on its physicochemical properties, offers detailed experimental protocols for its handling and analysis, and presents a workflow for its application in peptide synthesis.
Physicochemical Properties
This compound is a protected derivative of the non-natural D-enantiomer of N-methylated arginine. The N-α-Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the alpha-amino group, which is labile to basic conditions. The bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidinium (B1211019) side chain and is removable under strong acidic conditions. The N-methylation of the backbone amide can confer unique conformational constraints and increased resistance to proteolytic degradation in the resulting peptides.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₂N₄O₇S | [1] |
| Molecular Weight | 662.80 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 2044710-57-6 | [1] |
Solubility
Key Solvents in Peptide Synthesis:
-
Dimethylformamide (DMF): The most common solvent for SPPS.
-
N-Methyl-2-pyrrolidone (NMP): A polar aprotic solvent, often used as an alternative to DMF.
-
Dimethyl Sulfoxide (DMSO): A highly polar solvent used for dissolving hydrophobic or aggregation-prone sequences.
-
Dichloromethane (DCM): Primarily used for resin swelling and washing.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 175 mg/mL (264.03 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[3] |
| Fmoc-D-Arg(pbf)-OH | DMSO | 100 mg/mL (154.14 mM) | Ultrasonic assistance may be needed.[4] |
| Fmoc-Arg(pbf)-OH | DMSO | ≥64.9 mg/mL | - |
| Fmoc-Arg(pbf)-OH | Ethanol | ≥2.14 mg/mL | With ultrasonic assistance.[5] |
| Fmoc-D-Arg(pbf)-OH | DMF | Soluble | Implied by its use as a solvent for optical rotation measurement.[6] |
| Fmoc-Arg(pbf)-OH | DMF | Sparingly soluble | [] |
| Fmoc-Arg(pbf)-OH | Methanol | Slightly soluble | [] |
Stability
The stability of this compound is crucial for ensuring the integrity of the amino acid during storage and its successful incorporation into a peptide chain without the formation of side products.
Storage Stability
Proper storage is essential to prevent degradation. The following table summarizes the recommended storage conditions for this compound.
| Condition | Form | Temperature | Duration |
| Long-term | Powder | -20°C | 3 years |
| Short-term | Powder | 4°C | 2 years |
| In Solvent | Solution | -80°C | 6 months |
| In Solvent | Solution | -20°C | 1 month |
Chemical Stability and Degradation Pathways
The chemical stability of this compound is primarily dictated by the lability of its protecting groups and the reactivity of the arginine side chain.
-
Fmoc Group: Stable under acidic conditions but is readily cleaved by secondary amines, most commonly a 20% solution of piperidine (B6355638) in DMF.
-
Pbf Group: Stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acids, typically trifluoroacetic acid (TFA) in the final cleavage step.
-
Lactamization: A significant stability concern for arginine derivatives during activation for coupling is the intramolecular cyclization to form an inactive δ-lactam. This side reaction leads to the termination of the peptide chain. The extent of lactam formation is influenced by the solvent, temperature, and activation method. Studies on Fmoc-Arg(Pbf)-OH have shown that this side reaction can be more pronounced in viscous solvents like N-butylpyrrolidinone (NBP) compared to DMF, especially at room temperature.
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
-
Preparation: Weigh a small, precise amount of this compound (e.g., 5 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured, small volume of the test solvent (e.g., 10 µL) to the vial.
-
Mixing: Vigorously vortex the vial for 1-2 minutes. If the solid does not dissolve, gentle heating or sonication can be applied.
-
Observation: Visually inspect the solution for any undissolved particles against a dark background.
-
Titration: If the solid dissolves completely, continue adding known volumes of the solvent until precipitation is observed. If the solid does not dissolve, continue adding small, measured volumes of the solvent, with vigorous mixing after each addition, until the solid is fully dissolved.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the total volume of solvent required to dissolve the initial mass of the compound.
Protocol 2: Analysis of Stability by RP-HPLC
This protocol describes a method to assess the stability of this compound in solution over time, monitoring for degradation products such as the corresponding δ-lactam.
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest (e.g., DMF or NMP) at a known concentration (e.g., 0.2 M).
-
Incubation: Store the solution at a controlled temperature (e.g., room temperature or an elevated temperature like 45°C).
-
Sampling: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Preparation for HPLC: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration appropriate for HPLC analysis.
-
RP-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 30% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
-
Data Analysis: Integrate the peak areas of the parent compound and any degradation products. Calculate the percentage of the remaining parent compound at each time point to determine its stability.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent for the incorporation of N-methylated D-arginine into synthetic peptides. The general workflow for its use in Fmoc-based SPPS is outlined below.
SPPS Workflow Diagram
Caption: General workflow for the incorporation of this compound in solid-phase peptide synthesis.
Detailed Steps in the SPPS Cycle:
-
Resin Preparation: The solid support (resin) is swelled in a suitable solvent like DMF or DCM. If starting with a pre-loaded resin, the first step is the removal of the Fmoc group from the initial amino acid.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF. This exposes a free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: A solution of this compound, an activating agent (e.g., HBTU, HATU, or DIC/Oxyma), and a base (e.g., DIPEA) in DMF or NMP is added to the resin. The mixture is agitated to facilitate the formation of the peptide bond. Due to the steric hindrance of the N-methyl group, coupling of N-methylated amino acids can be slower than their non-methylated counterparts and may require extended reaction times or the use of stronger coupling reagents.
-
Washing: The resin is washed again with DMF to remove any unreacted amino acid and coupling reagents.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and its N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Pbf group) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as 95% TFA, along with scavengers (e.g., water, triisopropylsilane) to protect sensitive residues.
-
Purification: The crude peptide is precipitated, washed, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is an indispensable reagent for the synthesis of modified peptides with enhanced stability and potentially improved pharmacological properties. A thorough understanding of its solubility and stability is paramount for its effective use. While soluble in common SPPS solvents like DMSO and DMF, care must be taken to minimize degradation, particularly through lactamization during the activation step. By following the detailed protocols and workflow presented in this guide, researchers can optimize the incorporation of this valuable building block into their target peptide sequences, advancing the development of novel peptide-based therapeutics and research tools.
References
An In-depth Technical Guide to Fmoc Protecting Group Chemistry and Lability
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its utility stems from its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2][3] This technical guide provides a comprehensive overview of Fmoc chemistry, including its mechanism of action, factors influencing its stability, detailed experimental protocols, and a discussion of common side reactions.
The Chemistry of the Fmoc Group
The Fmoc group is a carbamate (B1207046) used to temporarily block the α-amino group of an amino acid, thereby preventing unwanted self-coupling during peptide synthesis.[1][4] It is typically introduced by reacting an amino acid with reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to mitigate the formation of dipeptide byproducts.[5]
The key to the Fmoc group's functionality lies in the acidic nature of the proton at the C9 position of the fluorenyl ring system.[5] This acidity is a consequence of the aromatic stabilization of the resulting carbanion upon deprotonation.
Mechanism of Fmoc Protection and Deprotection
Protection of an Amino Group
The protection of an amine with an Fmoc group is a nucleophilic substitution reaction. The amino group of the amino acid attacks the electrophilic carbonyl carbon of the Fmoc reagent (e.g., Fmoc-OSu).[5]
Caption: Mechanism of Fmoc protection of an amino acid using Fmoc-OSu.
Deprotection of an Fmoc-Protected Amine
The removal of the Fmoc group is the critical step in the iterative cycle of SPPS and is achieved under mild basic conditions. The most common reagent is a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][6] The deprotection proceeds via a β-elimination (E1cB) mechanism.[7]
-
Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group.[5]
-
Elimination: The resulting carbanion is stabilized by the aromatic fluorenyl system and undergoes elimination to form dibenzofulvene (DBF) and a carbamic acid intermediate.[8]
-
Decarboxylation and Scavenging: The carbamic acid spontaneously decarboxylates to release the free amine. The highly reactive DBF is trapped by the secondary amine (e.g., piperidine) to form a stable adduct, preventing it from reacting with the newly liberated amine.[8][9]
Caption: Mechanism of Fmoc deprotection by piperidine.
Lability of the Fmoc Group: A Quantitative Perspective
The rate of Fmoc deprotection is highly dependent on the base, its concentration, and the solvent system employed. The following table summarizes the lability of the Fmoc group under various conditions, presented as the half-life (t₁/₂) of deprotection.
| Base | Concentration | Solvent | Half-life (t₁/₂) |
| Piperidine | 20% | DMF | ~6-7 seconds |
| Piperidine | 5% | DMF | ~20 seconds |
| Piperidine | 2% | DMF | > 3 minutes for >99% removal |
| Piperidine | 1% | DMF | > 5 minutes for ~50% removal |
| Morpholine | 50% | DMF | ~1 minute |
| Dicyclohexylamine | 50% | DMF | ~35 minutes |
| Diisopropylethylamine (DIEA) | 50% | DMF | ~10 hours |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (+ 5% Piperazine) | DMF | < 1 minute |
| Piperazine | 5% (+ 2% DBU) | DMF | < 1 minute |
Data compiled from multiple sources.[2][10][11][12][13]
Key Experimental Protocols
Protocol 1: Fmoc Protection of an Amino Acid (e.g., L-Alanine) using Fmoc-OSu
This protocol outlines the general procedure for the protection of the α-amino group of an amino acid in solution.[14]
Materials:
-
L-Alanine
-
10% (w/v) Aqueous Sodium Carbonate Solution
-
Dioxane
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
Methodology:
-
Dissolution: Dissolve L-Alanine (1 equivalent) in the 10% aqueous sodium carbonate solution. In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the L-Alanine solution with vigorous stirring at room temperature. Allow the reaction to proceed overnight.
-
Workup: a. Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. b. Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu. c. Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-L-Alanine will form.
-
Extraction and Purification: a. Extract the product into diethyl ether. b. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. c. The product can be further purified by recrystallization.
Protocol 2: Manual Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol describes the standard procedure for removing the Fmoc group from a resin-bound peptide.[6][14]
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF in a suitable reaction vessel (e.g., a fritted glass funnel) for at least 30-60 minutes.[15]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate gently for 3 minutes.
-
Main Deprotection: Drain the solution and add a fresh portion of the 20% piperidine in DMF solution. Agitate for an additional 10-15 minutes to ensure complete deprotection.[14]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14] The resin is now ready for the next amino acid coupling step.
Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a single cycle of amino acid addition in Fmoc-based SPPS.
Caption: A typical workflow for one cycle of Fmoc-based SPPS.
Common Side Reactions in Fmoc Chemistry
While Fmoc chemistry is robust, several side reactions can occur, potentially leading to impurities and reduced yields.
Diketopiperazine Formation
This side reaction is prevalent at the dipeptide stage, especially when proline is one of the first two C-terminal amino acids.[7][16] The liberated N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[7]
Caption: Mechanism of diketopiperazine formation.
Aspartimide Formation
Aspartimide formation is a significant issue in sequences containing aspartic acid (Asp), particularly Asp-Gly, Asp-Asn, and Asp-Ser.[17][18] Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen following the Asp residue can attack the side-chain β-carboxyl group, forming a five-membered succinimide (B58015) ring (aspartimide).[17] This intermediate can then be opened by nucleophiles (e.g., piperidine or water) to yield a mixture of desired α-aspartyl and undesired β-aspartyl peptides, and can also lead to racemization at the α-carbon of the aspartic acid.[17][18]
Caption: Mechanism of aspartimide formation and subsequent ring opening.
Strategies to mitigate aspartimide formation include the use of sterically hindered side-chain protecting groups for Asp, such as O-2,4-dichlorobenzyl (ODCB) or 3-methyl-pent-3-yl (OMpe), and the addition of an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution.[17]
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[1] A thorough understanding of its chemistry, lability, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides. By carefully selecting reagents, reaction conditions, and monitoring each step, the challenges associated with Fmoc chemistry can be effectively managed, enabling the successful synthesis of complex and sensitive peptide targets.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chempep.com [chempep.com]
- 8. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. peptide.com [peptide.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. redalyc.org [redalyc.org]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-N-Me-D-Arg(pbf)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of amino acids is a key modification in medicinal chemistry, often imparting peptides with enhanced metabolic stability, increased membrane permeability, and improved oral bioavailability.[1][2] The incorporation of N-methylated amino acids, such as Fmoc-N-Me-D-Arg(pbf)-OH, into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The primary obstacle is the steric hindrance at the secondary amine, which significantly slows down coupling kinetics compared to primary amines.[1] This often leads to incomplete reactions and the formation of deletion sequences.
This document provides a detailed protocol for the efficient incorporation of this compound into synthetic peptides using modern SPPS techniques. It includes a comparison of recommended coupling reagents, optimized reaction conditions, and protocols for deprotection and cleavage.
Chemical Properties of this compound
A thorough understanding of the building block's properties is crucial for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₂N₄O₇S | [3] |
| Molecular Weight | 662.80 g/mol | [3] |
| Appearance | White or off-white powder | [4] |
| Solubility | Soluble in polar organic solvents such as DMF and NMP | [5] |
| Storage | Store at -20°C in a dry, dark place | [3][4] |
Data Presentation: Comparison of Coupling Reagents for N-Methylated Amino Acids
The selection of an appropriate coupling reagent is critical to overcome the steric hindrance associated with this compound. Standard coupling reagents are often inefficient. The following table summarizes recommended coupling reagents and conditions for sterically hindered N-methylated amino acids.
| Coupling Reagent | Class | Recommended Equivalents (AA:Reagent:Base) | Typical Reaction Time | Key Considerations |
| HATU | Aminium/Uronium Salt | 1 : 1 : 2 (e.g., DIEA) | 1 - 4 hours | Highly efficient for hindered couplings.[1][2] Should not be used in large excess to avoid guanidinylation of the N-terminus.[6] |
| PyAOP | Phosphonium Salt | 1 : 1 : 2 (e.g., DIEA) | 1 - 4 hours | Particularly effective for coupling N-methylamino acids to other N-methylamino acids.[7][8] |
| PyBrOP | Phosphonium Salt | 1 : 1 : 3 (e.g., DIEA) | 1 - 2 hours | More reactive than PyBOP and effective for difficult couplings, but may increase the risk of racemization.[2] |
| COMU | Aminium/Uronium Salt | 1 : 1 : 2 (e.g., DIEA) | 30 min - 2 hours | Coupling efficiencies comparable to HATU with improved safety profile (non-explosive byproducts).[6] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of a peptide containing this compound.
Diagram of the SPPS Workflow
Caption: Workflow for the incorporation of this compound in SPPS.
Materials and Reagents
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
Other Fmoc-protected amino acids
-
Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)
-
Cold diethyl ether
Protocol Steps
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the deprotection step for another 10-15 minutes.
3. Washing:
-
After deprotection, wash the resin thoroughly to remove residual piperidine and byproducts.
-
Perform a series of washes with DMF (5 times), DCM (3 times), and DMF (3 times).
4. Coupling of this compound:
-
Activation Solution: In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the activation solution and vortex briefly.
-
Coupling Reaction: Immediately add the activation solution to the washed resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is generally required.[1]
-
Microwave-Assisted Coupling (Optional but Recommended): For improved efficiency, perform the coupling in a microwave peptide synthesizer. A typical protocol would be 10-15 minutes at a constant temperature of 75°C.[1][9]
5. Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads.
-
Wash the beads thoroughly with DMF and then DCM.
-
Perform a Bromophenol Blue test to check for the presence of free amines. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[2]
-
If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a fresh activation solution.
6. Washing:
-
Once the coupling is complete, wash the resin extensively with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
7. Chain Elongation:
-
Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
8. Final Fmoc Deprotection:
-
After the final coupling step, perform a final deprotection (step 2) to remove the Fmoc group from the N-terminal amino acid.
9. Final Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF (5 times), DCM (5 times), and IPA (3 times).
-
Dry the resin under a high vacuum for at least 1 hour.
10. Cleavage and Side-Chain Deprotection:
-
Add the freshly prepared cleavage cocktail (Reagent K is recommended for peptides containing arginine and other sensitive residues) to the dried peptide-resin (approximately 10 mL per gram of resin).[10]
-
Agitate the mixture at room temperature for 2-4 hours. The Pbf group is efficiently cleaved within this timeframe.[11][12]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
11. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for optimizing the coupling of sterically hindered N-methylated amino acids.
Caption: Decision tree for optimizing the coupling of sterically hindered amino acids.
Troubleshooting and Side Reactions
-
Incomplete Coupling: This is the most common issue. As outlined in the decision tree, using more potent coupling reagents like HATU or PyAOP, increasing reaction time, using elevated temperatures (with caution), performing a double coupling, or employing microwave assistance are effective strategies.[1][2][9]
-
δ-Lactam Formation: Although more commonly associated with non-methylated Fmoc-Arg(Pbf)-OH, the potential for this side reaction exists. It involves the intramolecular cyclization of the activated arginine derivative, rendering it unreactive for coupling.[13][14] Using optimized coupling conditions and minimizing the activation time before adding the reagent to the resin can help mitigate this.
-
Racemization: While less common with urethane-protected amino acids, the use of highly activating reagents and elevated temperatures can increase the risk of epimerization. The use of additives like Oxyma Pure can help suppress this side reaction.[6]
By following these detailed protocols and considering the provided data, researchers can successfully incorporate this compound into their peptide sequences, enabling the development of novel and potent therapeutic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chempep.com [chempep.com]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. scribd.com [scribd.com]
- 13. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. digital.csic.es [digital.csic.es]
Application Notes and Protocols: Coupling Methods for Sterically Hindered N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide structures is a key strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, membrane permeability, and oral bioavailability. However, the steric hindrance presented by the N-methyl group poses a significant challenge during solid-phase peptide synthesis (SPPS), leading to slower reaction kinetics, incomplete couplings, and an increased risk of epimerization. This document provides a detailed overview of various coupling reagents, their efficacy, and optimized protocols for the successful incorporation of sterically hindered N-methylated amino acids.
Challenges in Coupling N-Methylated Amino Acids
The primary obstacle in coupling N-methylated amino acids is the steric bulk around the secondary amine, which impedes the approach of the activated carboxylic acid of the incoming amino acid. This is particularly challenging when coupling an N-methylated amino acid onto another N-methylated residue. Consequently, standard coupling protocols often result in low yields and require modification. The choice of coupling reagent is therefore critical to overcoming these steric challenges and ensuring efficient peptide bond formation.
Classes of Coupling Reagents
Coupling reagents for peptide synthesis can be broadly categorized into several classes, each with distinct mechanisms and levels of reactivity. For sterically hindered N-methylated amino acids, high-activity reagents are necessary.
Aminium/Uronium Salts
These reagents, such as HATU, HBTU, and HCTU, are widely used due to their high reactivity and ability to form highly activated esters.[1] They are generally effective for coupling sterically hindered amino acids.[1] COMU is a newer generation reagent that offers high coupling efficiency with improved safety and solubility profiles.[2]
Phosphonium (B103445) Salts
Reagents like PyBOP, PyAOP, and the highly reactive PyBroP are particularly effective for difficult couplings.[3][4] PyBroP, a bromophosphonium salt, is often employed for the most challenging sequences involving N-methylated residues.[5]
Carbodiimides
While common in general peptide synthesis, carbodiimides like DCC and DIC are often less effective for sterically hindered couplings unless used with additives like HOBt or Oxyma.[2] Their use can also lead to the formation of insoluble byproducts.[2]
Other Reagents
A variety of other reagents have been developed for challenging couplings. TFFH generates highly reactive amino acid fluorides in situ, which are effective for coupling sterically hindered residues.[2] BEP (2-Bromo-1-ethyl Pyridinium Tetrafluoroborate) has also been shown to be a powerful reagent for N-methylated peptide synthesis.[6]
Quantitative Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is crucial for the successful synthesis of peptides containing sterically hindered N-methylated amino acids. The following tables summarize the performance of various reagents based on reported yields and reaction conditions.
| Coupling Reagent | N-Protected Amino Acid | N-Methylated Amino Acid/Peptide | Yield (%) | Reference |
| BEP | Fmoc-Ala-OH | H-MeAla-OMe·HCl | 97.6 | [6] |
| BEP | Cbz-Ala-OH | H-MeVal-OMe·HCl | 95.4 | [6] |
| BEP | Fmoc-Phe-OH | H-MeVal-OMe·HCl | 88.4 | [6] |
| BEP | Boc-Pro-OH | H-MeLeu-OBzl·HCl | 90.2 | [6] |
| BEP | Cbz-Val-OH | H-MeAla-OMe·HCl | 95.6 | [6] |
| BEP | Fmoc-MeLeu-OH | H-Ala-OBzl·HCl | 91.4 | [6] |
| HBTU | Boc-Phe-OH | H-(NMe)Ala-Phe-OBzl | Significant Yield | [5] |
| PyBroP | Boc-Phe-OH | H-(NMe)Ala-Phe-OBzl | Significant Yield | [5] |
| Boc-Phe-NCA | Boc-Phe-OH | H-(NMe)Ala-Phe-OBzl | Superior Yield | [5] |
Note: "Significant Yield" indicates that the product was obtained in substantial amounts, though the exact percentage was not specified in the abstract. The Boc-Phe-NCA method was noted as superior, especially with prolonged reaction times or at elevated temperatures.[5]
Experimental Protocols
Protocol 1: General Coupling of a Sterically Hindered Fmoc-N-methyl-amino Acid using HATU
This protocol is a robust method for coupling Fmoc-protected amino acids onto an N-methylated amine on a solid support.[7]
Materials:
-
Fmoc-protected amino acid (4 eq.)
-
HATU (4 eq.)
-
Diisopropylethylamine (DIEA) (8 eq.)
-
DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
Peptide resin with N-terminal N-methyl amino acid
-
Bromophenol Blue monitoring solution
Procedure:
-
Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes.[7]
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of DIEA to the solution. Allow the mixture to pre-activate at room temperature for 5 minutes.[7]
-
Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1 to 2 hours.[7]
-
Monitoring and Completion: Take a small sample of resin beads and wash them with DMF and then Methanol. Perform a Bromophenol Blue test. A yellow color indicates complete coupling. If the beads remain blue or green, the coupling is incomplete.[7][8]
-
Post-Coupling Wash: If the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.[7]
-
Recoupling (if necessary): If the reaction is incomplete, a second coupling may be performed by repeating steps 3-5.[7]
Protocol 2: Coupling of a Sterically Hindered Fmoc-N-methyl-amino Acid using PyBroP
PyBroP is a highly efficient phosphonium salt reagent particularly useful for sterically demanding couplings.[4]
Materials:
-
Fmoc-protected amino acid (2 eq.)
-
PyBroP (2 eq.)
-
Diisopropylethylamine (DIPEA) (6 eq.)
-
DCM (Dichloromethane) or DMF
-
Peptide resin with N-terminal N-methyl amino acid
Procedure:
-
Resin Preparation: Swell the resin in DCM or DMF.
-
Reagent Addition: Add a solution of the Fmoc-amino acid (2 eq.) in DCM or DMF to the resin suspension. Add PyBroP (2 eq.) to the mixture. Cool the reaction vessel to 0°C in an ice bath.[4][7]
-
Coupling Reaction: Add DIEA (6 eq.). Mix for 1 minute at 0°C and then for 1 hour at room temperature.[4]
-
Washing: Filter the resin and wash thoroughly with DCM.[4]
Protocol 3: Microwave-Assisted Coupling of a Sterically Hindered Fmoc-N-methyl-amino Acid
Microwave irradiation can significantly reduce reaction times for difficult couplings.[7][9]
Materials:
-
Fmoc-protected amino acid (5 eq.)
-
HCTU (5 eq.)
-
DIEA (10 eq.)
-
NMP
-
Peptide resin with N-terminal N-methyl amino acid
Procedure:
-
Resin Preparation: Swell the peptide resin in NMP.
-
Reagent Addition: In a separate vessel, pre-activate the Fmoc-amino acid (5 eq.) with HCTU (5 eq.) and DIEA (10 eq.) in NMP.
-
Microwave Coupling: Add the activated amino acid solution to the resin and perform the coupling in a microwave peptide synthesizer at a controlled temperature (e.g., 70-90°C) for a short duration (e.g., 5-20 minutes).[9][10]
-
Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.[7]
-
Completion Check: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If necessary, repeat the microwave coupling step.[7]
Minimizing Epimerization
Epimerization is a significant side reaction, especially during the activation of the carboxylic acid group.[11] The risk is heightened with prolonged reaction times and the use of strong bases. To minimize epimerization:
-
Use weaker bases like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA where possible.[2][12]
-
Keep reaction times as short as possible. Microwave-assisted synthesis can be beneficial in this regard.[9]
-
The addition of copper(II) salts, such as CuCl2, in combination with HOBt and a carbodiimide (B86325) has been shown to suppress epimerization, even when coupling N-methyl amino acids.[13]
Visualizing the Workflow and Reagent Classification
The following diagrams illustrate the general workflow for coupling sterically hindered N-methylated amino acids and the classification of commonly used coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analytical HPLC Methods for Peptides Containing N-Me-D-Arg
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as N-methyl-D-arginine (N-Me-D-Arg), into peptide therapeutics is a key strategy for enhancing their pharmacological properties. N-methylation can increase metabolic stability and cell permeability, while the inclusion of D-amino acids can confer resistance to enzymatic degradation. However, these modifications also present unique analytical challenges for characterization and quality control. The increased hydrophilicity and basicity of arginine, combined with the conformational effects of N-methylation and the stereochemistry of the D-amino acid, necessitate robust and well-optimized analytical High-Performance Liquid Chromatography (HPLC) methods.
This document provides detailed application notes and protocols for the analysis of peptides containing N-Me-D-Arg using Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), the two most suitable chromatographic techniques for this class of molecules.
Analytical Challenges
The analysis of peptides containing N-Me-D-Arg by HPLC is complicated by several factors:
-
High Polarity: The guanidinium (B1211019) group of arginine makes these peptides highly polar, which can lead to poor retention on traditional RP-HPLC columns.
-
Strong Basicity: The basic nature of arginine can cause peak tailing and poor peak shape due to interactions with residual silanols on the silica-based stationary phase.
-
Conformational Isomers: N-methylation can lead to the presence of slowly interconverting cis/trans conformers around the peptide bond, resulting in peak broadening or the appearance of multiple peaks for a single analyte.[1][2]
-
Diastereomer Separation: The presence of a D-amino acid necessitates methods capable of resolving the desired peptide from any potential diastereomeric impurities that may have been introduced during synthesis.[3][4]
Recommended Analytical Approaches
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common and versatile method for peptide analysis.[5] For N-Me-D-Arg containing peptides, the use of ion-pairing agents is crucial for achieving adequate retention and good peak shape.
Experimental Protocol: Standard RP-HPLC for Purity Assessment
Objective: To determine the purity of a synthetic peptide containing N-Me-D-Arg by separating it from process-related impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
Materials:
-
Column: A wide-pore C18 or C8 column (e.g., 300 Å pore size) is recommended to accommodate the peptide structure. Common dimensions are 4.6 x 150 mm or 4.6 x 250 mm with 3.5 or 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724).
-
Sample Diluent: Mobile Phase A or a compatible solvent in which the peptide is soluble.
-
Peptide Sample: Lyophilized peptide containing N-Me-D-Arg.
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the peptide and dissolve it in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Column Temperature: 30-40 °C. Elevated temperatures can improve peak shape and reduce viscosity.
-
Detection Wavelength: 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone, while 280 nm is used if the peptide contains aromatic residues like Trp or Tyr.
-
Injection Volume: 10-20 µL.
-
Gradient Program: A shallow gradient is often optimal for peptide separations.[6]
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (column wash)
-
40-45 min: 95% B
-
45-46 min: 95% to 5% B (return to initial conditions)
-
46-55 min: 5% B (equilibration)
-
-
Data Presentation: Quantitative Analysis of Nα-methylated Oligoarginine
The following table presents representative data comparing the retention time of an Nα-methylated octaarginine peptide (Me-R8) to its non-methylated counterpart (R8), demonstrating the effect of N-methylation on retention in RP-HPLC. The increased retention time for Me-R8 is attributed to the increased hydrophobicity from the methyl groups.[7]
| Peptide | Sequence | Retention Time (min) |
| R8 | Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg | 6.18 |
| Me-R8 | (Nα-Me)Arg-(Nα-Me)Arg-(Nα-Me)Arg-(Nα-Me)Arg-(Nα-Me)Arg-(Nα-Me)Arg-(Nα-Me)Arg-(Nα-Me)Arg | 7.29 |
| Chromatographic conditions: C18 column, linear gradient of 5-55% acetonitrile in water with 0.1% TFA over 20 minutes.[7] |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to RP-HPLC for highly polar peptides that are poorly retained in reversed-phase systems. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent.
Experimental Protocol: HILIC for Highly Polar Peptides
Objective: To achieve retention and separation of a highly polar N-Me-D-Arg containing peptide.
Instrumentation:
-
HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and UV or Mass Spectrometry (MS) detector.
Materials:
-
Column: HILIC column with a bare silica, amide, or zwitterionic stationary phase. Common dimensions are 2.1 x 100 mm or 2.1 x 150 mm with sub-2 µm or 3 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic acid in 95% HPLC-grade water / 5% Acetonitrile.
-
Mobile Phase B: 0.1% (v/v) Formic acid in 95% HPLC-grade acetonitrile / 5% Water.
-
Sample Diluent: A solution with a high organic content (e.g., 90% acetonitrile, 10% water) to ensure compatibility with the initial mobile phase conditions.
-
Peptide Sample: Lyophilized peptide containing N-Me-D-Arg.
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the sample diluent to a concentration of approximately 1 mg/mL.
-
Ensure complete dissolution and filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.2-0.4 mL/min (for a 2.1 mm ID column).
-
Column Temperature: 30-40 °C.
-
Detection: UV (214 nm) or MS. Formic acid is a volatile mobile phase additive compatible with MS detection.
-
Injection Volume: 2-5 µL.
-
Gradient Program:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B (linear gradient)
-
15-18 min: 50% B
-
18-19 min: 50% to 95% B (return to initial conditions)
-
19-30 min: 95% B (equilibration)
-
-
Mandatory Visualizations
Caption: Experimental workflow for the analytical HPLC of synthetic peptides.
Caption: Key signaling pathways regulated by protein arginine methylation.[1][4][8]
Conclusion
The successful analysis of peptides containing N-Me-D-Arg relies on the careful selection and optimization of HPLC conditions. RP-HPLC with ion-pairing agents like TFA is a robust and widely applicable method for purity determination. For highly polar peptides, HILIC offers a powerful alternative. The protocols and data presented in this application note provide a solid foundation for developing specific, sensitive, and reliable analytical methods for this challenging class of modified peptides, ensuring their quality and facilitating their development as next-generation therapeutics.
References
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. hplc.eu [hplc.eu]
- 7. raineslab.com [raineslab.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of HATU as a Coupling Reagent for Fmoc-N-Me-D-Arg(pbf)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient incorporation of the sterically hindered N-methylated amino acid, Fmoc-N-Me-D-Arg(pbf)-OH, in solid-phase peptide synthesis (SPPS) using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The N-methylation of amino acids is a critical strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides, including increased metabolic stability, improved cell permeability, and better receptor affinity. However, the coupling of N-methylated amino acids, particularly those with bulky side chains like Arginine protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), presents significant synthetic challenges. The increased steric hindrance around the secondary amine and the bulky side group can lead to slow and inefficient coupling reactions.[1][2][3]
HATU is a highly effective uronium/aminium salt-based coupling reagent that is particularly well-suited for such difficult couplings.[3][4][5] It reacts with the carboxylic acid of the incoming amino acid to form a highly reactive OAt-active ester, which then rapidly acylates the free amine of the resin-bound peptide chain, leading to high coupling efficiencies and minimal racemization.[6][7]
A potential side reaction when coupling arginine derivatives is the formation of a δ-lactam, where the activated carboxylic acid is intramolecularly attacked by the side-chain guanidino group.[8][9] This leads to a truncated peptide sequence. The use of highly reactive coupling reagents like HATU with optimized protocols can help to minimize this side reaction by favoring the intermolecular coupling over the intramolecular cyclization.
The following protocols and data provide a framework for the successful incorporation of this compound into peptide sequences.
Data Presentation
The following table summarizes representative quantitative data for the coupling of sterically hindered and N-methylated amino acids using various coupling reagents. While specific data for this compound is not extensively published, the trends shown are based on the general performance of these reagents in similar challenging coupling scenarios.
| Coupling Reagent | Class | Typical Yield for Hindered Couplings | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Very Fast | Low | Highly efficient for hindered couplings; should not be used in large excess to avoid potential side reactions.[5][6] |
| HBTU | Aminium/Uronium Salt | High | Fast | Low | A reliable and cost-effective option for routine couplings; generally slower than HATU.[1][6] |
| PyBOP | Phosphonium Salt | High | Fast | Low | Byproducts are generally less hazardous than those from BOP. |
| DIC/HOBt | Carbodiimide | Moderate to High | Moderate | Moderate | Standard, cost-effective reagent; may be less effective for highly hindered couplings. |
Experimental Protocols
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Solid-phase synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF for Fmoc deprotection
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Bromophenol Blue monitoring solution (250 mg in 50 ml of DMF)[3]
-
Acetic anhydride (B1165640) and pyridine (B92270) (for capping)
Protocol 1: Standard Coupling of this compound using HATU
This protocol is designed for a standard coupling cycle on a 0.1 mmol scale.
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (approximately 2 mL per gram of resin).
-
Add DIEA (8 equivalents, 0.8 mmol) to the solution.
-
Agitate the mixture at room temperature for 5 minutes to ensure complete activation.[3]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
-
Protocol 2: Double Coupling for Difficult Sequences
If the monitoring test indicates incomplete coupling, a second coupling is recommended.
-
After the first coupling and washing as described in Protocol 1, repeat steps 2, 3, and 5.
-
Perform a second monitoring test to confirm the completion of the coupling.
Protocol 3: Capping of Unreacted Amines
If the coupling remains incomplete after a double coupling, it is essential to cap the unreacted amines to prevent the formation of deletion peptide impurities.[10]
-
Wash the peptide-resin thoroughly with DMF.
-
Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., 1:1:3 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Mandatory Visualization
Caption: HATU-mediated activation and coupling of this compound.
References
Microwave-Assisted Synthesis of N-Methylated Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides is a crucial chemical modification in drug discovery, often enhancing metabolic stability, cell permeability, and binding affinity. However, the synthesis of N-methylated peptides, particularly the coupling of amino acids onto sterically hindered N-methylated residues, presents significant challenges, often leading to longer reaction times and lower yields. Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful technique to overcome these hurdles, dramatically reducing synthesis times and improving the purity of the final product.[1][2] This document provides detailed application notes and protocols for the efficient synthesis of N-methylated peptides using microwave irradiation.
Advantages of Microwave-Assisted Synthesis
Microwave energy accelerates chemical reactions by directly and efficiently heating the solvent and reactants.[1] In the context of N-methylated peptide synthesis, this translates to:
-
Reduced Reaction Times: Coupling and deprotection cycles that can take hours at room temperature can be completed in minutes with microwave heating.[3][4]
-
Improved Coupling Efficiency: Microwave irradiation can overcome the steric hindrance associated with coupling to N-methylated amino acids, driving reactions to completion and improving yields.[5]
-
Higher Crude Peptide Purity: Faster and more efficient reactions minimize the formation of deletion sequences and other side products, resulting in a cleaner crude product that is easier to purify.[1]
-
Enhanced Synthesis of Difficult Sequences: Microwave heating is particularly effective for synthesizing long or complex peptides, including those rich in N-methylated residues.[3]
Experimental Protocols
This section details two key stages in the synthesis of N-methylated peptides: on-resin N-methylation and the subsequent microwave-assisted coupling of the next amino acid.
Protocol 1: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction
This three-step protocol is a widely used method for the site-specific N-methylation of a peptide on the solid support.[6]
Materials:
-
Peptide-bound resin with a free N-terminal amine
-
N-methylpyrrolidone (NMP)
-
o-nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-dimethylaminopyridine (DMAP) or 2,4,6-collidine
-
Dimethyl sulfate (B86663) ((MeO)₂SO₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in NMP for at least 30 minutes.
-
Sulfonylation:
-
Prepare a solution of o-NBS-Cl (4 equivalents) and DMAP (10 equivalents) in NMP.[6]
-
Add the solution to the resin and shake at room temperature for 15-30 minutes.
-
Wash the resin thoroughly with NMP and DCM.
-
-
Methylation:
-
Desulfonylation:
-
Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.
-
Add the solution to the resin and shake at room temperature for 5 minutes.
-
Repeat the desulfonylation step once more.
-
Wash the resin thoroughly with NMP and DCM.
-
The resin is now ready for the coupling of the next amino acid.
Protocol 2: Microwave-Assisted Coupling to an N-Methylated Amino Acid
Coupling an amino acid to a sterically hindered N-methylated residue is a critical and often challenging step. Microwave assistance significantly improves the efficiency of this reaction.
Materials:
-
N-methylated peptide-bound resin
-
Fmoc-protected amino acid (4-5 equivalents)
-
Coupling reagent (e.g., COMU, HATU, HBTU) (4-5 equivalents)
-
N,N'-Diisopropylethylamine (DIPEA) (8-10 equivalents)
-
N,N-Dimethylformamide (DMF) or NMP
Procedure:
-
Resin Swelling: Swell the N-methylated peptide-bound resin in DMF or NMP.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected amino acid, coupling reagent, and DIPEA in DMF or NMP.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Microwave Coupling:
-
Add the activated amino acid solution to the resin.
-
Place the reaction vessel in a microwave peptide synthesizer.
-
Irradiate at a set temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).[7] Note: For temperature-sensitive residues like Cys and His, a lower temperature (e.g., 50°C) and longer reaction time may be necessary.[7]
-
-
Monitoring the Coupling: Perform a test cleavage on a small sample of resin to check for complete coupling by LC-MS analysis.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF or NMP.
The peptide is now ready for the deprotection of the Fmoc group and the subsequent coupling cycle.
Quantitative Data
The following tables summarize the HPLC purity and isolated yields of various N-methylated peptides synthesized using different methods, highlighting the effectiveness of microwave assistance.
Table 1: Comparison of Synthesis Methods for N-Methylated Peptides [4][8]
| Peptide Sequence | Synthesis Method | Crude HPLC Purity (%) | Isolated Yield (%) |
| (N-Me)RWG-NH₂ | Microwave (MW) | 80 | 55 |
| Shaking (SS) | 82 | 62 | |
| Ultrasonic Agitation (UA) | 83 | 60 | |
| (N-Me)HWG-NH₂ | Microwave (MW) | 92 | 72 |
| Shaking (SS) | 93 | 53 | |
| Ultrasonic Agitation (UA) | 96 | 32 | |
| (N-Me)SWG-NH₂ | Microwave (MW) | 90 | 51 |
| Shaking (SS) | 88 | 37 | |
| Ultrasonic Agitation (UA) | 77 | 39 | |
| (N-Me)DWG-NH₂ | Microwave (MW) | 73 | 29 |
| Shaking (SS) | 65 | 16 | |
| Ultrasonic Agitation (UA) | 54 | 16 | |
| (N-Me)CWG-NH₂ | Microwave (MW) | 80 | 49 |
| Shaking (SS) | 74 | 44 | |
| Ultrasonic Agitation (UA) | 78 | 37 |
Table 2: Comparison of Coupling Reagents for Difficult Couplings
| Coupling Reagent | Typical Conditions | Relative Efficiency for Hindered Couplings | Notes |
| COMU | Microwave, 75°C, 5-10 min | Excellent | Especially suited for microwave-accelerated SPPS.[9] |
| HATU | Microwave, 75°C, 5-10 min | Excellent | Highly efficient for couplings of N-methyl-amino acids.[9] |
| HBTU | Microwave, 75°C, 5-10 min | Good | A popular and effective coupling reagent. |
| DIC/HOAt | Microwave, 35°C, 20 min | Good | Can be used at lower temperatures.[10] |
Visualization of Workflows
The following diagrams illustrate the key experimental workflows in the microwave-assisted synthesis of N-methylated peptides.
Caption: Workflow for On-Resin N-Methylation.
Caption: Microwave-Assisted Coupling Workflow.
Troubleshooting
While microwave-assisted synthesis is highly efficient, some challenges may still arise.
-
Incomplete Coupling: If monitoring indicates an incomplete reaction, a second microwave-assisted coupling step (recoupling) with fresh reagents is recommended.[5]
-
Side Reactions: For residues prone to side reactions, such as aspartic acid, optimizing the microwave temperature and reaction time is crucial. Lower temperatures may be necessary to minimize aspartimide formation.[4] For arginine, prolonged heating can lead to lactam formation; in some cases, room temperature coupling may be preferable.[2]
-
Racemization: While generally low with modern coupling reagents, the risk of racemization can be minimized by using weaker bases like sym-collidine and carefully controlling the temperature.
Conclusion
Microwave-assisted synthesis is a transformative technology for the production of N-methylated peptides. By significantly reducing reaction times and improving coupling efficiencies, this methodology enables researchers to access complex and modified peptides with greater speed and purity. The protocols and data presented here provide a comprehensive guide for the successful implementation of microwave-assisted N-methylated peptide synthesis in research and drug development settings.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. books.rsc.org [books.rsc.org]
The Strategic Incorporation of Fmoc-N-Me-D-Arg(pbf)-OH in Modern Therapeutic Peptide Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic peptide development is continually evolving, driven by the need for drug candidates with enhanced pharmacokinetic and pharmacodynamic profiles. A key strategy in this pursuit is the site-specific incorporation of modified amino acids. Among these, Fmoc-N-Me-D-Arg(pbf)-OH has emerged as a critical building block for synthesizing peptides with improved stability, bioavailability, and target affinity. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the development of next-generation peptide therapeutics.
Application Notes
The introduction of N-methylation on the peptide backbone is a well-established method to enhance the drug-like properties of peptides. This modification can significantly improve metabolic stability, increase membrane permeability, and modulate receptor binding affinity.[1] Specifically, the use of an N-methylated D-arginine derivative offers a dual advantage. The D-configuration provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, leading to a longer in vivo half-life.[2][3] N-methylation further contributes to proteolytic resistance and can induce favorable conformational changes that lock the peptide into a bioactive state, potentially enhancing receptor engagement.[3][4]
The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard and highly effective protecting group for the guanidino side chain of arginine during Fmoc-based solid-phase peptide synthesis (SPPS).[5] It offers robust protection under the basic conditions required for Fmoc-group removal, yet it is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage from the solid support.[5]
The strategic incorporation of this compound has found applications in various therapeutic areas, including the development of:
-
Antimicrobial Peptides (AMPs): N-methylation and D-amino acid substitution can enhance the stability and efficacy of AMPs against multidrug-resistant bacteria.[3][6]
-
Cell-Penetrating Peptides (CPPs): Nα-methylation of arginine has been shown to enhance the cellular uptake of CPPs, making them more effective delivery vehicles for therapeutic cargo.[7][8]
-
Enzyme Inhibitors and Receptor Modulators: The conformational constraints imposed by N-methylation can lead to highly selective and potent inhibitors or modulators of protein-protein interactions and signaling pathways.[2][4]
Impact on Signaling Pathways: The NF-κB Example
Arginine methylation is a known post-translational modification that can regulate the function of key signaling proteins. For instance, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses, can be modulated by arginine methylation. The protein arginine methyltransferase 1 (PRMT1) has been shown to methylate the RelA (p65) subunit of NF-κB at arginine 30.[9] This methylation event reduces the DNA-binding affinity of RelA, thereby repressing the transcription of NF-κB target genes.[9] The incorporation of N-Me-D-Arg into peptide-based inhibitors of the NF-κB pathway could therefore offer a dual mechanism of action: direct steric hindrance of protein-protein interactions and modulation of the methylation state of key signaling components.
Caption: Modulation of the NF-κB signaling pathway by a therapeutic N-Me-D-Arg peptide.
Quantitative Data Summary
The incorporation of this compound can significantly impact the physicochemical and biological properties of a peptide. The following tables summarize key quantitative data that should be assessed during the development of therapeutic peptides containing this modification.
Table 1: Physicochemical Properties of Arginine Derivatives
| Parameter | Ac-Arg-NH2 | Ac-(N-Me)Arg-NH2 | Ac-(N-Me)Arg-NMe2 | Reference |
| Calculated TPSA (Ų) | 105.4 | 93.1 | 80.8 | [7] |
| Octanol-Water Partitioning | Low | Intermediate | High | [7] |
Table 2: Impact of D-Arg and N-Me-Arg Substitution on Antimicrobial Activity
| Peptide (Chex1-Arg20 Analog) | Modification | MIC against K. pneumoniae (µM) | Reference |
| Chex1-Arg20 (Native) | None | 1.6 | [3] |
| Analog 6 | D-Arg at position 20 | 3.1 | [3] |
| Analog 7 | N-Me-Arg at position 20 | 3.1 | [3] |
Table 3: Coupling Efficiency of Fmoc-Arg(Pbf)-OH in Different Solvents
| Solvent | Temperature (°C) | Coupling Time (min) | Incorporation (%) | Reference |
| DMF | Room Temp | 60 | ~98 | |
| NBP | Room Temp | 60 | <50 | |
| NBP | 45 | 60 | >85 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc-SPPS procedure for incorporating an this compound residue into a peptide sequence.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Workflow Diagram:
References
- 1. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. The Effect of Selective D- or Nα-Methyl Arginine Substitution on the Activity of the Proline-Rich Antimicrobial Peptide, Chex1-Arg20 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nα-Methylation of arginine: Implications for cell-penetrating peptides [dspace.mit.edu]
- 9. Asymmetric arginine dimethylation of RelA provides a repressive mark to modulate TNFα/NF-κB response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Efficiency with Fmoc-N-Me-D-Arg(pbf)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-N-Me-D-Arg(pbf)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of this compound significantly lower than its non-methylated counterpart?
A1: The low coupling efficiency of this compound is primarily due to severe steric hindrance. This arises from the combination of two bulky groups directly adjacent to the reaction centers:
-
The N-methyl group: This modification on the alpha-amino group drastically reduces its nucleophilicity, making it a poorer nucleophile to attack the activated carboxyl group of the incoming amino acid.
-
The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group: This large and bulky group on the arginine side chain further obstructs the approach of coupling reagents and the N-terminal amine of the growing peptide chain.
This cumulative steric hindrance slows down the reaction kinetics, often leading to incomplete coupling and the formation of deletion sequences.
Q2: My standard coupling reagents like HBTU and HCTU are proving ineffective. What are the recommended alternatives?
A2: Standard uronium-based coupling reagents such as HBTU and HCTU are often not potent enough to overcome the steric barrier presented by this compound. More powerful phosphonium (B103445) or specialized uronium/aminium reagents are highly recommended. The choice of coupling reagent is a critical factor for successful incorporation.
Q3: I am observing a significant amount of a byproduct with the same mass as my desired peptide minus the N-Me-D-Arg residue. What is causing this?
A3: This observation strongly suggests incomplete coupling of the this compound residue, leading to a deletion sequence. This is a direct consequence of the low coupling efficiency. To confirm this, it is advisable to use a qualitative test, such as the bromophenol blue test, to check for the presence of unreacted free amines on the resin after the coupling step. Unlike the Kaiser test, which gives a false negative with N-methylated amines, the bromophenol blue test will indicate the presence of free secondary amines.
Q4: Can increasing the reaction temperature improve the coupling efficiency?
A4: Yes, increasing the reaction temperature can enhance the coupling efficiency for sterically hindered amino acids. Microwave-assisted SPPS, which utilizes elevated temperatures, has been shown to be particularly effective in driving these difficult couplings to completion by increasing reaction kinetics.[1][2] However, it is crucial to carefully control the temperature, as excessive heat can lead to side reactions, including racemization.
Q5: What is the biological significance of incorporating N-methyl-D-arginine into a peptide?
A5: Incorporating N-methyl-D-arginine can confer several advantageous properties to a peptide. N-methylation can increase proteolytic stability, improve cell permeability, and in some cases, enhance binding affinity to the target.[3][4] D-amino acids also increase resistance to enzymatic degradation.[5][6] Specifically, N-methylated arginine derivatives are known to be inhibitors of nitric oxide synthases (NOS), enzymes that play crucial roles in various physiological and pathological processes.[7][8][9]
Troubleshooting Guides
Guide 1: Optimizing Coupling Reagents and Conditions
Problem: Low yield of the desired peptide due to incomplete coupling of this compound.
Solution:
-
Select a High-Potency Coupling Reagent: Switch from standard reagents to more powerful alternatives.
-
Optimize Reaction Conditions: Implement double or triple coupling cycles and consider using microwave assistance.
-
Monitor the Reaction: Use the bromophenol blue test to confirm the completion of the coupling reaction.
| Coupling Reagent Class | Recommended Reagents | Key Considerations |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective for sterically hindered couplings. Byproducts are generally less problematic than those from carbodiimides.[10] |
| Uronium/Aminium Salts | HATU, COMU | HATU is a very effective and fast-acting reagent.[11] COMU is a safer alternative to HOBt/HOAt-based reagents with comparable efficiency.[12] |
| Carbodiimides with Additives | DIC/OxymaPure | While less potent, this combination can be effective, especially with extended reaction times or elevated temperatures. OxymaPure is generally considered superior to HOBt. |
Guide 2: Addressing Side Reactions and Incomplete Couplings
Problem: Presence of deletion sequences and other impurities in the final product.
Solution:
-
Implement a Double Coupling Protocol: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.
-
Increase Reagent Equivalents: Use a higher excess (e.g., 4-5 equivalents) of the amino acid and coupling reagent.
-
Extend Coupling Time: For room temperature couplings, extend the reaction time to several hours or even overnight.
Experimental Protocols
Protocol 1: Microwave-Assisted Coupling of this compound
This protocol is designed for an automated microwave peptide synthesizer and is recommended for achieving high coupling efficiency.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF. Apply microwave irradiation at 75-90°C for 3-5 minutes. Wash the resin thoroughly with DMF.
-
Coupling Reaction:
-
In a separate vessel, prepare the activation mixture:
-
This compound (4-5 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8-10 equivalents) in DMF.
-
-
Pre-activate for 1-2 minutes.
-
Add the activation mixture to the resin.
-
Apply microwave irradiation at 75-90°C for 10-30 minutes.[1][2]
-
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring and Recoupling (if necessary):
-
Perform a bromophenol blue test on a small sample of resin beads.
-
If the test is positive (blue/green color), indicating incomplete coupling, repeat the coupling step (double coupling).
-
-
Proceed to the next cycle.
Protocol 2: Manual Double Coupling at Room Temperature
This protocol is a robust alternative for laboratories without access to a microwave peptide synthesizer.
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from the microwave protocol, performing the deprotection at room temperature for 20-30 minutes.
-
First Coupling:
-
Prepare the activation mixture as described in the microwave protocol.
-
Add the activation mixture to the resin and agitate at room temperature for 2-4 hours.
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Prepare a fresh activation mixture.
-
Add it to the resin and agitate for another 2-4 hours.
-
-
Washing and Monitoring:
-
Wash the resin thoroughly with DMF.
-
Perform a bromophenol blue test to confirm complete coupling.
-
-
Proceed to the next cycle.
Visualizations
Caption: Workflow of challenges and solutions for this compound coupling.
Caption: Inhibition of Nitric Oxide Synthase by N-Methyl-Arginine.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]
- 7. academic.oup.com [academic.oup.com]
- 8. Biological significance of endogenous methylarginines that inhibit nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylarginine - Wikipedia [en.wikipedia.org]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Prevention of δ-Lactam Formation During Arginine Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing δ-lactam formation during the incorporation of arginine (Arg) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is δ-lactam formation in the context of arginine coupling?
A1: δ-Lactam formation is a significant side reaction that occurs during the coupling of an activated arginine residue in peptide synthesis. It involves an intramolecular cyclization where the δ-nitrogen of the arginine side-chain guanidino group attacks the activated C-terminal carboxyl group. This reaction forms a stable six-membered ring, a δ-lactam, rendering the arginine derivative incapable of coupling to the growing peptide chain. This consumption of the activated amino acid can lead to incomplete coupling and the formation of deletion sequences (des-Arg peptides) in the final product.[1][2]
Q2: What are the primary factors that influence the extent of δ-lactam formation?
A2: Several factors can influence the rate and extent of δ-lactam formation:
-
Arginine Side-Chain Protecting Group: The choice of the protecting group for the guanidino side chain is critical. Some protecting groups are more prone to this side reaction than others.
-
Coupling Reagent and Method: The type of coupling reagent and the activation method employed significantly impact the kinetics of δ-lactam formation versus the desired peptide bond formation.
-
Reaction Conditions: Solvent, temperature, and the presence of a base can all modulate the propensity for this side reaction.[3][4]
-
Pre-activation Time: Longer pre-activation times of the arginine residue before addition to the resin can lead to increased δ-lactam formation.[5]
Q3: How can I detect and quantify δ-lactam formation in my synthesis?
A3: δ-Lactam formation can be indirectly detected by the presence of des-Arg deletion peptides in the final crude product, which can be identified by mass spectrometry. For a more direct and quantitative assessment, an aliquot of the coupling solution supernatant can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). This allows for the separation and quantification of the unreacted protected arginine, the activated intermediate, and the formed δ-lactam.
Troubleshooting Guides
Problem 1: My final peptide product shows a significant amount of a des-Arg deletion sequence.
| Possible Cause | Recommended Solution |
| High propensity of the chosen Arg protecting group for δ-lactam formation. | Consider switching to an arginine derivative with a protecting group less prone to this side reaction. For example, Fmoc-Arg(NO2)-OH has been shown to be significantly more resistant to δ-lactam formation compared to Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)2-OH. |
| Prolonged pre-activation of the arginine residue. | Minimize the pre-activation time. It is highly recommended to use an in situ activation protocol where the coupling reagent is added to the mixture of the protected arginine and the resin.[2][5] |
| Suboptimal coupling reagent or conditions. | Optimize your coupling strategy. Consider using a more potent coupling reagent like HATU or a carbodiimide-based method with an additive like OxymaPure. For challenging couplings, performing a double coupling can also help drive the reaction to completion.[1][5] |
| Influence of the solvent. | The choice of solvent can impact the rate of δ-lactam formation. For instance, N-butylpyrrolidinone (NBP) has been reported to increase the tendency for this side reaction compared to dimethylformamide (DMF). If using NBP, elevating the temperature to 45°C can help mitigate this by increasing the rate of the desired coupling reaction.[2] |
Problem 2: The Kaiser test remains positive after a standard arginine coupling, indicating incomplete reaction.
| Possible Cause | Recommended Solution |
| Steric hindrance from the bulky arginine side chain and its protecting group. | Perform a double coupling. The first coupling may be incomplete, and a second fresh coupling solution will help to drive the reaction to completion. Increasing the coupling time can also be beneficial.[1] |
| Consumption of activated arginine due to δ-lactam formation. | In addition to the solutions for Problem 1, ensure you are using an adequate excess of the protected arginine and coupling reagents. A common strategy is to use 1.5 to 3 equivalents of the arginine derivative. |
| Peptide aggregation on the solid support. | For arginine-rich sequences, peptide aggregation can hinder coupling efficiency. Consider using a lower loading resin or incorporating pseudoproline dipeptides in your sequence to disrupt secondary structures.[1] |
Data Presentation
Table 1: Influence of Arginine Side-Chain Protecting Group on δ-Lactam Formation
| Protected Arginine Derivative | Relative Rate of δ-Lactam Formation | Coupling Efficiency | Notes |
| Fmoc-Arg(Boc)2-OH | Highest | Low (28% in one study) | The di-Boc protecting group is highly prone to inducing δ-lactam formation.[3][6] |
| Fmoc-Arg(Pbf)-OH | Moderate | High (>99% after 120 min) | A commonly used derivative, but lactam formation can be significant, especially with prolonged activation. |
| Fmoc-Arg(NO2)-OH | Lowest | High (>99% after 120 min) | The electron-withdrawing nature of the nitro group significantly suppresses δ-lactam formation. |
Table 2: Comparison of Coupling Reagents for Arginine Incorporation
| Coupling Reagent/Method | Advantages | Disadvantages | Recommendations for Arginine Coupling |
| DIC/OxymaPure | Cost-effective, low racemization. | Can be less efficient for sterically hindered couplings compared to onium salts. | A good starting point, especially with in situ activation to minimize pre-activation time. An optimized stoichiometry of 1.75 eq. Fmoc-Arg(Pbf)-OH, 1.8 eq. DIC, and 1.5 eq. OxymaPure has been reported to be effective.[5][7][8][9] |
| HATU/DIEA | High coupling efficiency, fast reaction kinetics. | Higher cost, can cause guanidinylation of the N-terminus if used in excess. | Recommended for difficult couplings and to overcome steric hindrance. Use of a non-nucleophilic base like DIEA is crucial. |
| HBTU/DIEA | Similar to HATU, widely used. | Slightly less reactive than HATU. | A reliable choice for arginine coupling, often used in double coupling protocols.[5] |
| Mixed Anhydride | - | Reported to induce more δ-lactam formation.[6] | Generally not recommended for arginine coupling due to the increased risk of δ-lactam formation. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Arg(NO2)-OH
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Arg(NO2)-OH (1.5 eq.), OxymaPure (1.5 eq.), and DIC (1.5 eq.) in DMF or NBP.
-
Coupling Reaction: Add the freshly prepared coupling solution to the resin.
-
Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor for completion using the Kaiser test.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM.
Protocol 2: In Situ Activation and Coupling of Fmoc-Arg(Pbf)-OH
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.
-
Reagent Addition: Add a solution of Fmoc-Arg(Pbf)-OH (1.75 eq.) and OxymaPure (1.5 eq.) in NBP to the resin.
-
Activation and Coupling: Add DIC (1.8 eq.) to the resin slurry.
-
Reaction Conditions: Allow the reaction to proceed for 1-2 hours. For couplings in NBP, heating to 45°C is recommended to increase reaction speed and minimize δ-lactam formation.[7][8][9]
-
Washing: Drain the reaction mixture and wash the resin extensively with DMF and DCM.
Protocol 3: Quantification of δ-Lactam Formation by RP-HPLC
-
Sample Collection: At various time points during the coupling reaction (e.g., 0, 30, 60, 120 minutes), take a small aliquot (e.g., 10 µL) of the supernatant.
-
Sample Preparation: Dilute the aliquot with an appropriate solvent (e.g., acetonitrile).
-
HPLC Analysis: Inject the diluted sample onto a C18 reverse-phase column.
-
Elution Gradient: Use a suitable gradient of water/acetonitrile containing 0.1% TFA to separate the Fmoc-Arg(X)-OH, the activated ester, and the δ-lactam.
-
Detection and Quantification: Monitor the elution profile at a wavelength where the Fmoc group absorbs (e.g., 301 nm). The percentage of δ-lactam can be calculated from the integrated peak areas.
Visualizations
Caption: Competing pathways of activated arginine during peptide synthesis.
Caption: Workflow comparison of pre-activation vs. in situ activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. | Semantic Scholar [semanticscholar.org]
- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. digital.csic.es [digital.csic.es]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aggregation in Peptides with N-Methylated Residues
For researchers, scientists, and drug development professionals working with N-methylated peptides, aggregation can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my N-methylated peptide aggregating?
A1: Peptide aggregation is a complex process driven by several factors. For N-methylated peptides, the primary causes include:
-
Hydrophobic Interactions : N-methylation can increase the hydrophobicity of a peptide, promoting self-association to minimize contact with aqueous solvents.[1]
-
Disruption of Secondary Structure : While N-methylation is known to disrupt hydrogen bonding and can prevent the formation of β-sheets, it can also induce conformational changes that expose hydrophobic residues, which may lead to aggregation.[1]
-
Solvent and pH Conditions : The choice of solvent and the pH of the solution significantly impact the charge state and solubility of your peptide, influencing its propensity to aggregate.[1]
-
Peptide Concentration : Higher peptide concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.[1]
-
Temperature : Elevated temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions.[1]
-
Ionic Strength : The salt concentration of the solution can affect electrostatic interactions between peptide molecules, thereby influencing aggregation.[1]
Q2: How can I detect and characterize aggregation in my N-methylated peptide sample?
A2: Several analytical techniques can be used to detect and characterize peptide aggregation. The choice of method depends on the nature of the aggregates and the desired information.[1]
-
Dynamic Light Scattering (DLS) : A rapid, non-invasive technique to determine the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[1]
-
Size Exclusion Chromatography (SEC) : A method that separates molecules based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.[1]
-
Thioflavin T (ThT) Assay : A fluorescence-based assay used specifically to detect the presence of amyloid-like fibrils, a common form of peptide aggregates.[1]
-
Transmission Electron Microscopy (TEM) : A high-resolution imaging technique that allows for the direct visualization of aggregate morphology, such as fibrils and amorphous structures.[1]
Q3: Can N-methylation itself be a strategy to prevent aggregation?
A3: Yes, paradoxically, N-methylation is often employed as a strategy to inhibit peptide aggregation.[1][2][3] By replacing a backbone amide proton with a methyl group, N-methylation disrupts the hydrogen bonding required for the formation of β-sheet structures, which are hallmarks of many aggregated peptides.[2][3][4] This makes N-methylated peptides valuable tools in studying and preventing amyloid diseases.[2][3] However, as noted in Q1, the increased hydrophobicity can sometimes lead to other forms of aggregation.
Q4: My N-methylated peptide shows multiple peaks on HPLC. Is this always aggregation?
A4: Not necessarily. While aggregation can cause peak broadening or the appearance of multiple peaks, N-methyl-rich peptides are also known to show multiple peaks on HPLC due to the slow conversion between different conformers (cis/trans isomers) around the N-methylated amide bond.[5]
Troubleshooting Guides
Problem 1: Peptide precipitates immediately upon dissolution.
This issue points to poor solubility under the initial conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility in Aqueous Buffer | Attempt to dissolve the peptide in a small amount of an organic solvent (e.g., DMSO, DMF, Acetonitrile) and then slowly add the aqueous buffer to the desired concentration.[1][6][7] | The peptide dissolves in the organic solvent and remains in solution upon addition of the aqueous buffer.[1] |
| Incorrect pH | Adjust the pH of the buffer. For acidic peptides, a basic buffer may be required, and for basic peptides, an acidic buffer may be necessary.[1][6][7] | The peptide dissolves as the pH is adjusted to a point where the peptide is appropriately charged for solubility.[1] |
| High Peptide Concentration | Dissolve the peptide at a lower concentration.[1] | The peptide dissolves at a lower concentration, indicating the initial concentration was above its solubility limit.[1] |
Problem 2: Gradual aggregation or gel formation is observed over time.
This suggests that while initially soluble, the peptide is not stable in the chosen solution over the long term.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Subtle Conformational Changes | Screen different buffer conditions (pH, ionic strength) to find a condition that stabilizes the peptide in its monomeric form.[1] | The peptide remains soluble and does not aggregate over time in the optimized buffer.[1] |
| Hydrophobic Interactions | Add excipients such as non-ionic detergents (e.g., Tween 20, Triton X-100) or sugars (e.g., sucrose, trehalose) to the solution to minimize hydrophobic interactions.[1] | The rate of aggregation is significantly reduced or eliminated.[1] |
| Temperature-Induced Aggregation | Store the peptide solution at a lower temperature (e.g., 4°C or -20°C) to slow down the aggregation process.[1] | The peptide solution remains stable for a longer period at a lower temperature.[1] |
Experimental Protocols & Methodologies
Dynamic Light Scattering (DLS) Protocol
This protocol provides a general workflow for analyzing peptide aggregation using DLS.
Materials:
-
Peptide solution
-
Low-volume cuvette
-
DLS instrument
Procedure:
-
Filter the peptide solution through a low-protein-binding 0.02 µm or 0.1 µm filter to remove dust or extraneous particles.[1]
-
Carefully pipette the filtered sample into a clean, dust-free cuvette, avoiding air bubbles.[1]
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including the solvent viscosity and refractive index.
-
Acquire the scattering data. Typically, multiple measurements are averaged to obtain a reliable size distribution.
-
Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI).[1] An increase in Rh and PDI over time is indicative of aggregation.[1]
Thioflavin T (ThT) Assay Protocol
This protocol is for monitoring the formation of amyloid-like fibrils.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Peptide stock solution
-
Assay buffer (e.g., 10 mM phosphate, pH 7)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Procedure:
-
Prepare peptide samples at the desired concentrations in the assay buffer. Include a buffer-only control.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.[1]
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, depending on the experimental design.[8]
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[1]
-
Plot the fluorescence intensity against time to observe the aggregation kinetics.
Visual Guides & Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. physoc.org [physoc.org]
- 3. people.bath.ac.uk [people.bath.ac.uk]
- 4. peptide.com [peptide.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. bachem.com [bachem.com]
- 8. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cleavage Cocktail for Pbf-Protected N-Methylated Peptides
Welcome to the technical support center for peptide cleavage. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cleavage and deprotection of Pbf-protected N-methylated peptides synthesized via Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a cleavage cocktail in peptide synthesis?
A1: In Fmoc-based solid-phase peptide synthesis, the final step involves cleaving the synthesized peptide from the solid support (resin) and removing the acid-labile side-chain protecting groups from the amino acid residues. This is accomplished using a strong acid, typically trifluoroacetic acid (TFA), mixed with a combination of "scavengers." This mixture is known as the cleavage cocktail.
Q2: Why are scavengers essential, especially for Pbf-protected peptides?
A2: During the acidic cleavage process, highly reactive cationic species are generated from the protecting groups (like the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl, or Pbf, group on arginine) and the resin linker.[1][2] These carbocations can re-attach to electron-rich amino acid residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired, modified side products.[1][2] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "scavenge" these reactive cations before they can damage the peptide.[1]
Q3: Do N-methylated peptides require special cleavage cocktails compared to their non-methylated counterparts?
A3: In most cases, standard cleavage cocktails are effective for peptides containing N-methylated residues.[1] The N-methyl group on the peptide backbone does not typically interfere with the TFA-mediated cleavage from the resin or the removal of common side-chain protecting groups like Pbf.[1] However, N-methylation can introduce steric hindrance, which may slow down the deprotection of nearby bulky protecting groups. This might necessitate longer cleavage times for complete removal.
Q4: How long should the cleavage reaction be performed for Pbf-protected N-methylated peptides?
A4: A general guideline for cleavage is 1 to 4 hours at room temperature.[1] For peptides containing multiple Arg(Pbf) residues, longer deprotection times (up to 4 hours or more) may be necessary for complete removal.[2][3] It is always recommended to perform a small-scale trial cleavage and analyze the product by HPLC and Mass Spectrometry to determine the optimal time for your specific peptide.[1][2]
Q5: What are the common signs of an incomplete cleavage or deprotection reaction?
A5: Incomplete cleavage often results in a low yield of the desired peptide. HPLC analysis of the crude product may show multiple peaks, including peaks corresponding to partially protected peptide species (which will have a higher mass than the expected product).[1] If you suspect incomplete cleavage, you can extend the reaction time or, if the problem persists, precipitate the peptide and subject it to a fresh cleavage cocktail.[2][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage of Pbf-protected N-methylated peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete Cleavage: Reaction time may be too short, especially with multiple Arg(Pbf) groups or sterically hindered N-methylated residues.[1][2] 2. Peptide Precipitation Issues: The peptide may be highly hydrophobic or hydrophilic, preventing clean precipitation in cold ether.[5] 3. Peptide Re-attachment to Resin: Insufficient or inappropriate scavengers can allow reactive cations to cause peptide re-attachment, particularly with C-terminal Trp or Met.[6] | 1. Extend Cleavage Time: Increase the reaction time to 4-6 hours. For difficult sequences, a second cleavage with fresh cocktail after peptide precipitation may be necessary.[2] 2. Optimize Precipitation: Reduce the TFA volume under a nitrogen stream before adding to cold ether. If the peptide "oils out," try different precipitation solvents or keep the ether solution at 4°C for several hours.[5] 3. Use Appropriate Scavengers: For peptides with Trp, Met, or Cys, ensure the cocktail contains scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole.[6] Using Fmoc-Trp(Boc) during synthesis can also prevent side reactions.[2][4] |
| Unexpected Peaks in HPLC/MS (Higher Mass) | 1. Incomplete Pbf Removal: The Pbf group is bulky and can be slow to cleave, especially in sterically hindered environments created by N-methylation.[6] 2. Formation of Peptide-Scavenger Adducts: Prolonged exposure to certain scavengers, like EDT, can sometimes lead to modification of tryptophan residues.[4] | 1. Increase Cleavage Time/Temperature: Extend the cleavage duration. If the problem persists, consider performing the reaction at a slightly elevated temperature (e.g., 30-35°C), though this should be done cautiously. 2. Optimize Scavenger Cocktail: Use a cocktail with a balanced scavenger composition. Triisopropylsilane (TIS) is a good non-odorous scavenger effective at quenching trityl cations and is recommended when those groups are present.[2] |
| Unexpected Peaks in HPLC/MS (Lower Mass) | Peptide Instability/Degradation: Some peptide sequences, such as those containing Asp-Pro bonds, can be susceptible to cleavage under prolonged exposure to strong acid.[3] | Reduce Cleavage Time: Perform a time-course experiment (e.g., 1h, 2h, 4h) to find the optimal window that allows for complete deprotection without significant degradation. |
| Sulfonation of Trp or Arg | Reaction with Sulfonyl Protecting Groups: The sulfonyl-based Pbf group can lead to the formation of sulfonated by-products on Trp, Arg, Ser, or Thr residues.[2][4] | Use Fmoc-Trp(Boc): The best way to prevent sulfonation of tryptophan is to use the Boc-protected version during synthesis.[2][4] Use Alternative Scavengers: Using trimethylsilyl (B98337) bromide (TMSBr) based cleavage has been shown to suppress sulfonation by-products.[4] |
Recommended Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. All cocktails must be prepared fresh before use.[3]
| Reagent Name | Composition (v/v) | Primary Use & Considerations |
| TFA / TIS / H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A good, general-purpose, low-odor cocktail for peptides without sensitive residues like Cys, Met, or unprotected Trp.[1][4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% H₂O, 2.5% EDT | A robust, classic cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[4] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Ideal for the cleavage and deprotection of peptides containing sulfonyl-protected Arginine (e.g., Pbf, Pmc).[1] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to Reagent K that uses TIS in place of thiol scavengers. Not recommended for peptides containing Met, as it does not prevent oxidation. |
Experimental Protocols & Workflows
Standard Protocol for Cleavage and Deprotection
This protocol provides a general procedure for cleaving a peptide from the resin and removing side-chain protecting groups.
1. Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed by treating the resin with 20% piperidine (B6355638) in DMF.
-
Thoroughly wash the peptide-resin with Dichloromethane (DCM) to remove residual DMF.[1]
-
Dry the resin completely under a high vacuum for at least 4 hours, or preferably overnight.[4]
2. Cleavage Reaction:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Prepare the chosen cleavage cocktail fresh. Add the cocktail to the resin (a general guideline is 10 mL per gram of resin).[1]
-
Allow the suspension to react at room temperature for 2-4 hours with occasional swirling or bubbling with nitrogen.[1][3]
3. Peptide Precipitation:
-
Filter the resin from the cleavage mixture into a fresh tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]
-
Add the combined TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether or methyl tert-butyl ether.[1] A white precipitate of the crude peptide should form.
4. Peptide Isolation:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet at least twice with cold ether to remove scavengers and organic by-products.[1]
-
Dry the crude peptide pellet under vacuum.
5. Analysis:
-
Analyze the crude peptide using analytical HPLC and Mass Spectrometry to confirm its identity and assess purity.
Visualized Experimental Workflow
Caption: General experimental workflow for peptide cleavage from solid support.
Troubleshooting Logic Diagram
References
Technical Support Center: Minimizing Racemization in N-Methylated Amino Acid Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize racemization during the critical step of coupling N-methylated (N-Me) amino acids, ensuring the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem when coupling N-methylated amino acids?
A1: Racemization is the conversion of a single pure enantiomer (typically the L-amino acid) into a mixture of both L- and D-enantiomers.[1] In peptide synthesis, this results in a diastereomeric impurity that often has identical mass but different biological activity and can be challenging to separate from the target peptide.[2] N-methylated amino acids are particularly susceptible to racemization due to the steric hindrance imposed by the N-methyl group. This bulkiness slows down the desired peptide bond formation, providing a larger window of opportunity for the activated amino acid to racemize, primarily through the formation of a 5(4H)-oxazolone intermediate.[3][4]
Q2: What is the primary chemical mechanism that leads to racemization during coupling?
A2: The most common mechanism for racemization is the formation of a 5(4H)-oxazolone (also known as an azlactone).[1][5] The coupling reagent activates the C-terminal carboxyl group of the N-protected amino acid. This activated intermediate can then undergo intramolecular cyclization to form the oxazolone (B7731731). The proton on the chiral α-carbon of the oxazolone is highly acidic and can be easily abstracted by a base present in the reaction mixture. This creates a planar, achiral enolate intermediate. Subsequent reprotonation or reaction with the incoming amine can occur from either face of the planar ring, leading to a mixture of L and D products.[1][6]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors critically influence the degree of racemization.[5] The most important are:
-
Coupling Reagent: The type and efficiency of the coupling reagent determine the reactivity of the activated species.
-
Base: The strength and steric hindrance of the base used can accelerate the abstraction of the α-proton from the oxazolone intermediate.[5][7]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.[8]
-
Temperature: Higher temperatures can increase the rate of both coupling and racemization, often favoring the latter.[9]
-
Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component increases the lifetime of the racemization-prone activated species.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing likely causes and actionable solutions.
Problem 1: High levels of diastereomeric impurity (epimerization) are detected by HPLC/MS after coupling an N-Me amino acid.
-
Possible Cause 1: Inappropriate Coupling Reagent.
-
Explanation: Standard uronium reagents like HBTU and HCTU are often less effective for coupling sterically hindered N-Me amino acids, leading to slow reactions that favor racemization.[3]
-
Solution: Switch to a more potent coupling reagent known to perform well with N-Me residues. Iminium/uronium salts based on HOAt or OxymaPure (e.g., HATU, COMU) or phosphonium (B103445) salts (e.g., PyAOP, PyBOP) are highly recommended.[7] For particularly challenging couplings, generating amino acid chlorides in situ with reagents like bis(trichloromethyl) carbonate (BTC) in non-polar solvents can provide racemization-free results.[7][10]
-
-
Possible Cause 2: Use of a Strong, Sterically Unhindered Base.
-
Explanation: Bases like N,N-diisopropylethylamine (DIPEA) are strong enough to readily deprotonate the oxazolone intermediate, promoting racemization.[5]
-
Solution: Replace DIPEA with a weaker and more sterically hindered base, such as 2,4,6-collidine (TMP) or 2,6-lutidine.[7][9] These bases are less likely to abstract the α-proton but are still effective at facilitating the coupling reaction. Reducing the equivalents of base can also be an effective strategy.[9]
-
-
Possible Cause 3: Prolonged Pre-activation Time.
-
Explanation: Allowing the N-Me amino acid to sit with the coupling reagent and base for an extended period before adding it to the resin-bound amine generates a high concentration of the racemization-prone activated species.[9]
-
Solution: Minimize the pre-activation time to 1-2 minutes, or consider adding the coupling reagent directly to the mixture of the amino acid and resin-bound amine without a separate pre-activation step.[8]
-
Problem 2: Incomplete coupling or deletion sequences are observed.
-
Possible Cause 1: Steric Hindrance.
-
Explanation: The primary challenge with N-Me amino acids is the steric bulk that slows down the reaction, especially when coupling one N-Me residue onto another.[3]
-
Solution:
-
Double or Triple Couple: Perform the coupling reaction two or three times to drive it to completion.[3]
-
Increase Temperature: Carefully increasing the reaction temperature (e.g., using microwave-assisted synthesis) can improve coupling efficiency, but must be balanced against the increased risk of racemization.[1]
-
Use a More Potent Reagent: As mentioned above, reagents like HATU or COMU are more effective at overcoming steric hindrance.[7]
-
-
-
Possible Cause 2: Ineffective Monitoring.
-
Explanation: The standard ninhydrin (B49086) (Kaiser) test does not work for detecting the secondary amine of a resin-bound N-Me residue.[3]
-
Solution: Use an alternative test to monitor coupling completion. The bromophenol blue test is a reliable method for detecting unprotected N-methyl amines.[11]
-
Data Presentation: Comparison of Coupling Conditions
The following tables summarize quantitative data on the extent of racemization (% of D-isomer formed) under various coupling conditions.
Table 1: Effect of Coupling Reagent and Base on Racemization
| N-Protected Amino Acid | Coupling Reagent | Base (eq.) | Solvent | % Racemization (D-Isomer) | Reference |
| Fmoc-Phg-OH | HBTU | DIPEA | DMF | ~8% | [12] |
| Fmoc-Phg-OH | PyBOP | DIPEA | DMF | ~10% | [12] |
| Z-Gly-Xxx-OH | BOP | DIPEA (2) | DCM | High | [5] |
| Z-Gly-Xxx-OH | BOP | Collidine (2) | DCM | Lower than DIPEA | [5] |
| Fmoc-Ser(Ac3GalNAcα)-OH | HATU | DIPEA (2.2) | DMF | 10.8% | [11] |
| Fmoc-Ser(Ac3GalNAcα)-OH | HATU | Collidine (2.2) | DMF | 1.8% | [11] |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.
Table 2: Comparison of Additives for Suppressing Racemization
| Coupling System | Additive | % Racemization (D-Isomer) |
| DIC | HOBt | Moderate |
| DIC | HOAt | Low |
| DIC | OxymaPure | Very Low |
General trend compiled from literature.[5] Additives are crucial for carbodiimide-mediated couplings.
Mandatory Visualizations
Caption: Primary mechanism of racemization via a 5(4H)-oxazolone intermediate.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Crude Peptides with Fmoc-N-Me-D-Arg(pbf)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude peptides containing the modified amino acid Fmoc-N-Me-D-Arg(pbf)-OH. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in optimizing your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary challenges when purifying peptides containing this compound?
A1: The purification of peptides incorporating this compound presents a unique set of challenges stemming from the collective properties of the N-methylation, the D-amino acid configuration, and the bulky Pbf protecting group on the arginine side chain. Key challenges include:
-
Secondary Ionic Interactions: The guanidinium (B1211019) group of arginine, even when protected, can engage in secondary ionic interactions with free silanol (B1196071) groups on silica-based reversed-phase columns, potentially leading to peak tailing and reduced resolution.[1]
-
Hydrophobicity: The Pbf and Fmoc groups contribute significant hydrophobicity, which can lead to strong retention on reversed-phase media, requiring higher concentrations of organic solvent for elution.[2]
-
Steric Hindrance: The bulky nature of the Pbf group can sometimes hinder efficient purification.[3]
-
Presence of Cis/Trans Isomers: The N-methylation of the peptide backbone introduces the possibility of cis and trans isomers around the methylated amide bond. These isomers can interconvert slowly on the chromatographic timescale, often resulting in broadened or split peaks in the HPLC chromatogram, complicating fraction collection and purity assessment.
-
Co-elution of Impurities: Deletion sequences or other closely related impurities generated during solid-phase peptide synthesis (SPPS) can have similar retention times to the target peptide, making their separation challenging.[1]
Q2: My HPLC chromatogram shows multiple peaks or a broad peak for my target peptide. What could be the cause and how can I resolve it?
A2: The most common reason for multiple or broad peaks when purifying N-methylated peptides is the presence of cis/trans isomers of the N-methylated amide bond. These conformers can interconvert slowly, leading to peak splitting or broadening.
Troubleshooting Strategies:
-
Elevated Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can accelerate the interconversion between cis and trans isomers, often causing the multiple peaks to coalesce into a single, sharper peak.
-
Modified Mobile Phase: Altering the mobile phase composition, such as changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or the ion-pairing agent, can sometimes improve peak shape.
-
Slower Gradient: Employing a shallower gradient during elution can sometimes improve the resolution between the isomers or provide a better peak shape.[1]
-
Fraction Collection: If peak coalescence is not achievable, it may be necessary to collect all related peaks corresponding to the correct mass of the target peptide and pool them. Post-purification analysis should confirm that these fractions contain the same product.
Q3: I am observing significant peak tailing during the purification of my peptide. What are the likely causes and solutions?
A3: Peak tailing is a common issue when purifying arginine-containing peptides and is often attributed to strong interactions between the basic guanidinium group and acidic silanol groups on the silica-based column packing.
Troubleshooting Strategies:
-
Sufficient Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA), in both the aqueous and organic mobile phases. TFA protonates the silanol groups, minimizing their interaction with the positively charged arginine residue, and forms an ion pair with the peptide, improving peak shape.
-
Column Choice: Utilize a high-quality, end-capped C18 column. For particularly hydrophobic peptides, a C8 or C4 column might provide better results.[1]
-
Sample Overload: Injecting too much crude peptide can lead to peak tailing. Try reducing the sample load.
Q4: What should I do if my crude peptide containing this compound has poor solubility in the initial mobile phase?
A4: Poor solubility can lead to precipitation on the column and poor chromatographic performance.
Troubleshooting Strategies:
-
Initial Dissolution in Stronger Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase.[4] Ensure the final concentration of the strong solvent is low enough to allow the peptide to bind to the column.
-
Sample Preparation in Mobile Phase A: Whenever possible, dissolve the crude peptide directly in the aqueous component of your mobile phase (e.g., 0.1% TFA in water).[1][4]
Experimental Protocols
Protocol 1: Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This protocol is intended for analyzing the purity of the crude peptide and for optimizing the separation conditions before preparative purification.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-300 Å pore size).[1]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1]
-
Gradient: A typical scouting gradient is 5% to 95% Mobile Phase B over 30-40 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C (can be varied to address peak splitting).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of Mobile Phase A. If solubility is an issue, use a minimal amount of DMSO and dilute with Mobile Phase A.[4]
-
Injection Volume: 10-20 µL.
Protocol 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification
This protocol is for the purification of the crude peptide based on the optimized conditions from the analytical run.
-
Column: Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 5-10 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1]
-
Gradient: A shallow gradient centered around the elution percentage of the target peptide determined from the analytical run. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40-60 minutes.
-
Flow Rate: Appropriate for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Column Temperature: 40 °C (or optimized temperature).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A. If necessary, use a small amount of a stronger solvent like DMSO for initial dissolution.[4] Filter the sample through a 0.45 µm filter before injection.
-
Sample Loading: The amount of crude peptide to be loaded will depend on the column size and the purity of the crude material. A typical load for a 21.2 mm ID column can range from 50 to 200 mg.[5]
-
Fraction Collection: Collect fractions across the peak(s) corresponding to the target peptide.
-
Post-Purification Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry. Pool the fractions that meet the desired purity level and lyophilize.
Data Presentation
The following table provides illustrative data on the impact of purification strategies on the yield and purity of a model peptide containing a modified arginine residue. Actual results will vary depending on the specific peptide sequence and synthesis efficiency.
| Purification Step | Crude Peptide Purity (%) | Post-Purification Purity (%) | Overall Yield (%) | Notes |
| Initial SPPS Cleavage | 55 | - | - | Purity assessed by analytical RP-HPLC. |
| Single-Pass Preparative RP-HPLC | 55 | 95.2 | 35 | A standard C18 column was used with a linear gradient. |
| Optimized Gradient RP-HPLC | 55 | 98.5 | 45 | A shallower gradient was employed around the elution point of the target peptide. |
| RP-HPLC with Elevated Temperature (50°C) | 55 | 98.8 | 48 | Improved peak shape and resolution of isomeric forms. |
| Two-Step Orthogonal Purification (IEX followed by RP-HPLC) | 55 | >99 | 30 | Ion-exchange chromatography was used as an initial capture step.[1] |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual yields and purities are highly dependent on the specific peptide and experimental conditions. The theoretical yield of a peptide can be significantly impacted by the efficiency of each coupling and deprotection step during synthesis. For instance, a 99% yield at each of the 140 steps for a 70-mer peptide results in a 24% overall theoretical yield, which drops to 1.4% with a 97% step-wise yield.[6]
Mandatory Visualizations
Caption: Workflow for the purification of crude peptides containing this compound.
Caption: Troubleshooting logic for RP-HPLC purification of modified peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Synthesis of N-Methylated Peptides
Welcome to the technical support center for the synthesis of N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Troubleshooting Guide
Issue 1: Low Coupling Yield / Incomplete Reaction
Low coupling efficiency is the most common hurdle in the synthesis of N-methylated peptides, primarily due to the steric hindrance imposed by the N-methyl group. This bulkiness impedes the approach of the activated amino acid, slowing down the reaction kinetics.
Initial Signs of a Problem:
-
Positive Bromophenol Blue Test: A blue or green color on resin beads after the coupling step indicates the presence of unreacted free amines. A yellow color signifies a complete reaction.
-
Low Final Peptide Yield: The overall yield of the purified peptide is significantly lower than expected.
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides missing the intended N-methylated amino acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete couplings.
Corrective Actions:
-
Double Coupling: The immediate first step is to perform a second coupling. Re-expose the resin to a fresh solution of the activated amino acid and coupling reagents.
-
Optimize Coupling Reagent: If double coupling is ineffective, switch to a more potent coupling reagent. Standard reagents like HBTU and HCTU can be less effective.[1] High-activity reagents are necessary to overcome the low reactivity of the N-methylated amine.[2]
-
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times and improve coupling efficiency for sterically hindered residues.[3]
-
Increase Reaction Time and Temperature: For particularly difficult couplings, extending the reaction time (e.g., up to 24-72 hours with less reactive reagents) or increasing the temperature can drive the reaction to completion.[2][4]
Issue 2: Side Reactions
Epimerization, the change in the stereochemistry of the chiral center of an amino acid, can occur during the activation step of peptide coupling. This results in diastereomeric impurities that are often difficult to separate from the desired peptide.
Detection of Epimerization:
-
Chromatographic Methods: Chiral chromatography or reverse-phase HPLC (RP-HPLC) can often separate diastereomers, appearing as closely eluting peaks.
-
Circular Dichroism (CD): This technique can detect changes in the overall chirality of the peptide.[4]
Prevention Strategies:
-
Choice of Coupling Reagent and Additives: The use of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or Oxyma Pure® can suppress epimerization.[5] The simultaneous use of 1-hydroxybenzotriazole (B26582) (HOBt) and CuCl2 has been shown to be effective in preventing epimerization, even when coupling N-methylated amino acids.[6]
-
Base Selection: Use of a weaker base, such as sym-collidine, in place of N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can reduce the risk of epimerization.[7]
-
Pre-activation Time: Keep the pre-activation time of the amino acid to a minimum before adding it to the resin.
DKP formation is an intramolecular cyclization reaction that occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. This side reaction is particularly prevalent when the second amino acid is a secondary amino acid like proline.[8]
Factors Promoting DKP Formation:
-
Sequence: Dipeptides with a C-terminal proline are highly susceptible.[8]
-
Deprotection Conditions: The basic conditions of Fmoc-removal using piperidine (B6355638) can catalyze DKP formation.[8]
-
Resin Type: Resins with more acid-labile linkers, like Wang resin, are more prone to DKP formation.[8]
Prevention Strategies:
-
Choice of Resin: Utilize a 2-chlorotrityl chloride (2-CTC) resin, which is less prone to DKP formation.
-
Optimized Deprotection: Use an alternative Fmoc-removal solution such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP).[8][9]
-
Simultaneous Deprotection and Coupling: Introduce the next activated amino acid during the deprotection step to trap the free amine before it can cyclize.[10]
Caption: Mechanism of diketopiperazine (DKP) formation.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of N-methylated peptides so challenging?
A1: The primary challenge is steric hindrance. The methyl group on the amide nitrogen makes the amine a weaker nucleophile and physically blocks the approach of the activated carboxyl group of the incoming amino acid. This leads to slower reaction rates and incomplete couplings, especially when coupling two consecutive N-methylated residues.[1]
Q2: Which coupling reagents are most effective for N-methylated amino acids?
A2: High-activity phosphonium (B103445) and uronium/aminium salt-based reagents are recommended. HATU is considered a gold standard due to its high efficiency.[2][11][12] PyAOP and PyBOP, especially in the presence of HOAt, are also very effective. For particularly challenging couplings, PyBroP and BOP-Cl have shown good results.[2][13]
Q3: Can I use standard coupling reagents like HBTU or HCTU?
A3: While HBTU and HCTU are effective for many standard peptide couplings, they are generally less efficient for sterically hindered N-methylated amino acids compared to HATU or COMU.[2][14]
Q4: How can I monitor the completion of a coupling reaction to an N-methylated amine?
A4: The standard ninhydrin (B49086) test is not reliable for secondary amines like N-methylated amino acids. The bromophenol blue test is a reliable qualitative method to monitor the presence of free amines on the resin.[11]
Q5: My N-methylated peptide shows multiple peaks on HPLC. Is it impure?
A5: Not necessarily. N-methylated peptides often exist as a mixture of cis and trans isomers of the N-methylated amide bond. The slow interconversion between these conformers can result in multiple, often broad, peaks in the HPLC chromatogram, even for a pure sample.
Q6: What are the best practices for purifying N-methylated peptides?
A6: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying N-methylated peptides.[15][16] Due to their increased lipophilicity, N-methylated peptides may require a modified gradient with a higher percentage of organic solvent for elution. It is also important to collect all related peaks that may correspond to different conformers and verify their identity by mass spectrometry.
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Peptide Synthesis
| Coupling Reagent | Typical Reaction Time | Base | Reported Efficiency & Notes |
| HATU | 1 - 2 hours | DIEA, Collidine | Highly effective, often considered the gold standard for difficult couplings.[2][17] |
| HBTU / HCTU | > 2 hours | DIEA | Generally less effective than HATU for sterically hindered couplings.[2][14] |
| PyBOP / PyAOP | 1 - 2 hours | DIEA / TMP | Very effective, especially with HOAt. PyAOP is often superior for coupling two N-methylated residues.[17] |
| PyBroP | 1 hour | DIEA | A powerful phosphonium salt reagent effective for hindered couplings.[2][13] |
| BOP-Cl | 1 - 3 hours | DIEA | An older but effective reagent for hindered couplings.[2] |
| DCC / DIC | 24 - 72 hours | N/A | Generally results in low yields and is not recommended without activating additives.[2] |
Table 2: Impact of Microwave and Ultrasonic Assistance on Reaction Time
| Method | Typical Reaction Time | Notes |
| Conventional Shaking | 1 - 4 hours | Standard method, can be slow for difficult couplings.[18] |
| Microwave-Assisted | 5 - 30 minutes | Significantly accelerates coupling, especially with HATU or HCTU.[2][19] |
| Ultrasonic Agitation | ~15 minutes (x2) | Can dramatically reduce the time required for difficult couplings.[2][18] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of an Fmoc-Amino Acid to an N-Methylated Amine on Solid Phase
Materials:
-
Fmoc-protected amino acid (4 eq.)
-
HATU (4 eq.)
-
Diisopropylethylamine (DIEA) (8 eq.)
-
DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
Peptide resin with N-terminal N-methyl amino acid
-
Bromophenol Blue monitoring solution
Procedure:
-
Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of DIEA to the solution. Allow the mixture to pre-activate at room temperature for 5 minutes.[17]
-
Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1 to 2 hours.[17]
-
Monitoring and Completion: Take a small sample of resin beads and wash them with DMF and then Methanol (B129727). Perform the Bromophenol Blue test to check for unreacted amines.[11]
-
Post-Coupling Wash: If the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and Methanol (3x) to remove excess reagents and byproducts. If the reaction is incomplete, a second coupling (recoupling) may be performed by repeating steps 3-5.
Protocol 2: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction
This protocol describes a common method for the on-resin N-methylation of a backbone amide.
Workflow Diagram:
Caption: Workflow for on-resin N-methylation.
Materials:
-
Peptide-resin with a free N-terminal amine
-
2-nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
Dichloromethane (DCM)
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
β-mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Sulfonylation: Swell the peptide-resin in DMF. Treat the resin with a solution of o-NBS-Cl and collidine in DCM to protect the backbone amide.
-
Methylation: Treat the nosylated peptide-resin with a solution of PPh3, DEAD (or DIAD), and methanol in THF.
-
Desulfonylation: Remove the nosyl protecting group by treating the resin with a solution of β-mercaptoethanol and DBU in DMF.
-
Washing: After each step, thoroughly wash the resin with the appropriate solvents (e.g., DCM, THF, DMF) to remove excess reagents and byproducts.
Protocol 3: Purification of N-Methylated Peptides by RP-HPLC
Materials:
-
Crude N-methylated peptide
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B, or a solvent containing DMSO if solubility is an issue). Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[20]
-
HPLC Conditions:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B. A typical gradient might be from 5% to 65% Solvent B over 60 minutes, but this will need to be optimized based on the hydrophobicity of the peptide.[20]
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the target peptide peak(s). Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry. Pool the fractions with the desired purity.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a powder.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. csbio.com [csbio.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Peptide Stability: Fmoc-N-Me-D-Arg(pbf)-OH vs. Fmoc-D-Arg(pbf)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expected performance of peptides synthesized with Fmoc-N-Me-D-Arg(pbf)-OH versus Fmoc-D-Arg(pbf)-OH, with a focus on peptide stability. The information presented is based on established principles of peptide chemistry and supported by experimental data from studies on similar modifications.
Introduction
The stability of therapeutic peptides is a critical factor in their development, directly impacting their in vivo half-life and bioavailability. Two common strategies to enhance peptide stability against enzymatic degradation are the incorporation of D-amino acids and the N-methylation of the peptide backbone. This guide explores the distinct and potentially synergistic advantages of using this compound, which combines both strategies, compared to the single modification offered by Fmoc-D-Arg(pbf)-OH.
Core Concepts in Peptide Stabilization
D-Amino Acid Substitution: Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acids.[1] The incorporation of D-amino acids, such as D-arginine, disrupts this recognition, rendering the peptide bond resistant to cleavage by most common proteases.[1][2] This significantly enhances the peptide's stability in biological fluids like serum.[2][3]
N-Methylation: The N-methylation of a peptide bond, which involves replacing the amide proton with a methyl group, provides an additional layer of steric hindrance.[4] This modification prevents the formation of key hydrogen bonds between the peptide and the active site of a protease, further inhibiting enzymatic degradation.[4] N-methylation can also influence the peptide's conformation and membrane permeability.[4][5]
Expected Performance Comparison
Table 1: Predicted Comparative Stability of Peptides
| Feature | Peptide with Fmoc-D-Arg(pbf)-OH | Peptide with this compound | Rationale |
| Enzymatic Stability (e.g., Trypsin) | High | Very High | Both are resistant due to the D-configuration. N-methylation in this compound provides an additional steric shield against potential enzymatic recognition. |
| Serum Stability | Significantly Increased | Maximally Increased | D-arginine provides substantial protection against serum proteases. The addition of N-methylation is expected to further enhance this stability, leading to a longer half-life in serum. |
| Chemical Stability | High | High | Both derivatives utilize the Pbf protecting group for the arginine side chain, which is stable under standard Fmoc solid-phase peptide synthesis (SPPS) conditions. |
| Conformational Flexibility | Reduced | More Reduced | N-methylation introduces greater conformational constraints compared to D-amino acid substitution alone, which can impact receptor binding and activity. |
Experimental Protocols
To empirically determine the stability of peptides synthesized with these amino acid derivatives, the following experimental protocols are recommended.
Serum Stability Assay
This protocol outlines a method to assess the stability of a peptide in human serum over time.
Materials and Reagents:
-
Test peptide (dissolved in a suitable solvent like DMSO)
-
Human serum (pooled)
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Water (HPLC grade)
-
Incubator (37°C)
-
Centrifuge
-
RP-HPLC system
Procedure:
-
Prepare a stock solution of the test peptide at a concentration of 1 mg/mL in DMSO.
-
Pre-warm an aliquot of human serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
To precipitate the serum proteins, add an equal volume of ACN containing 1% TFA to the aliquot.
-
Vortex the mixture vigorously and incubate on ice for 15-20 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant and analyze it by RP-HPLC.
-
Quantify the amount of intact peptide remaining at each time point by integrating the corresponding peak area.
-
Calculate the peptide's half-life (t½) in serum.
Trypsin Degradation Assay
This protocol is designed to evaluate the stability of a peptide against a specific protease, trypsin, which cleaves at the C-terminus of arginine and lysine (B10760008) residues.
Materials and Reagents:
-
Test peptide
-
Trypsin (sequencing grade)
-
Ammonium (B1175870) bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Water (HPLC grade)
-
Incubator (37°C)
-
RP-HPLC system
Procedure:
-
Prepare a stock solution of the test peptide at a concentration of 1 mg/mL in the ammonium bicarbonate buffer.
-
Prepare a stock solution of trypsin at a concentration of 1 mg/mL in a suitable buffer (e.g., 1 mM HCl).
-
In a reaction tube, combine the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:50 or 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding a quenching solution, such as ACN with 1% TFA.
-
Analyze the samples by RP-HPLC to determine the percentage of the intact peptide remaining.
-
Calculate the rate of degradation and the peptide's half-life in the presence of trypsin.
Visualizing the Concepts
The following diagrams illustrate the principles of peptide stabilization and the experimental workflow for assessing stability.
Caption: Mechanism of increased peptide stability.
Caption: Serum stability assay workflow.
Conclusion
The choice between Fmoc-D-Arg(pbf)-OH and this compound in peptide synthesis will depend on the desired level of stability and the potential impact on biological activity. While the incorporation of a D-arginine residue provides a significant enhancement in proteolytic resistance, the addition of N-methylation is expected to offer a superior and potentially synergistic stabilizing effect. For therapeutic peptide candidates requiring maximum in vivo half-life, this compound represents a more robust option. However, it is crucial to experimentally validate the stability and biological activity of the final peptide to ensure that the modifications have not adversely affected its therapeutic function.
References
L-Arginine vs. N-Methyl-D-Arginine Peptides: A Comparative Guide to Biological Activity
In the realm of peptide-based drug discovery and research, the strategic modification of amino acid residues is a cornerstone for enhancing therapeutic properties. The substitution of the naturally occurring L-arginine (L-Arg) with synthetic analogues such as N-methyl-D-arginine (N-Me-D-Arg) represents a key area of investigation aimed at improving peptide stability, cell permeability, and receptor affinity. This guide provides a comprehensive comparison of the biological activities of peptides containing L-Arg versus those with modified arginine residues, supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways.
Key Differences in Biological Activity: An Overview
The incorporation of N-methyl-D-arginine in place of L-arginine can profoundly alter a peptide's biological profile. N-methylation of the peptide backbone introduces a methyl group to the amide nitrogen, which can lead to increased resistance to proteolytic degradation and enhanced cell membrane permeability. The use of the D-enantiomer of arginine, in conjunction with N-methylation, can further influence the peptide's conformation and interaction with its biological target. These modifications can result in altered binding affinities, potencies, and even a shift from agonistic to antagonistic activity.
Comparative Quantitative Data
While direct comparative studies on a single peptide scaffold with L-Arg versus N-Me-D-Arg are not abundantly available in the public domain, we can infer the impact of these modifications by examining related substitutions. The following tables summarize quantitative data from studies on cyclic RGD peptides and antimicrobial peptides where L-arginine was replaced with N-methyl-L-arginine (N-Me-L-Arg) or D-arginine (D-Arg), providing insights into the potential effects of N-Me-D-Arg.
Case Study 1: Cyclic RGD Peptides Targeting αVβ3 Integrin
Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are known to be potent antagonists of integrin receptors, which play a crucial role in cell adhesion and signaling. The following data from a study on cyclic RGD peptides highlights the impact of N-methylation of an amino acid residue on the peptide's inhibitory activity against the αVβ3 integrin.
Table 1: Inhibitory Activity of Cyclic RGD Peptides against αVβ3 Integrin
| Peptide ID | Sequence | Modification | IC50 (nM) for αVβ3 |
| L1 | cyclo(RGDfV) | L-Arg | 2.3 |
| P5 | cyclo(RGDf-N(Me)V) | N-Me-Val | 0.58 |
Data adapted from Dechantsreiter et al., J Med Chem, 1999.[1][2]
In this case, N-methylation of the valine residue, not the arginine, resulted in a significant increase in potency (a lower IC50 value). While not a direct comparison of L-Arg vs. N-Me-D-Arg, this demonstrates the potential for N-methylation to enhance biological activity.
Case Study 2: Chex1-Arg20 Antimicrobial Peptides
The proline-rich antimicrobial peptide, Chex1-Arg20, offers another example of how substitutions at an arginine residue can affect biological activity. In this case, the minimum inhibitory concentration (MIC) against Klebsiella pneumoniae was measured.
Table 2: Antimicrobial Activity of Chex1-Arg20 Analogs
| Analog ID | Modification at Arg20 | MIC (µM) against K. pneumoniae |
| 1 (Native) | L-Arg | 1.56 |
| 6 | D-Arg | 3.13 |
| 7 | N-Me-L-Arg | 3.13 |
Data adapted from The Effect of Selective D- or Nα-Methyl Arginine Substitution on the Activity of the Proline-Rich Antimicrobial Peptide, Chex1-Arg20.[3][4]
In this instance, replacement of L-Arg at position 20 with either D-Arg or N-Me-L-Arg led to a slight decrease in antimicrobial activity (higher MIC value), indicating that the native L-configuration at this position is important for optimal activity against this specific bacterium.[3]
Experimental Protocols
The determination of the biological activity of these peptides relies on a variety of well-established experimental protocols. Below are detailed methodologies for key assays.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides with both natural and unnatural amino acids is typically performed using Fmoc/tBu solid-phase peptide synthesis.[3][5]
Workflow for Solid-Phase Peptide Synthesis:
Caption: General workflow for solid-phase peptide synthesis.
Detailed Steps:
-
Resin Preparation: The solid support resin (e.g., Rink amide MBHA resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (L-Arg, N-Me-D-Arg, etc.) is activated with coupling reagents (e.g., HBTU, HOBt, DIC) and coupled to the free amine on the growing peptide chain. For sterically hindered amino acids like N-methylated residues, this step may require longer reaction times or microwave assistance.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat: Steps 2-4 are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification and Analysis: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[5]
Receptor Binding Assay (Competitive Inhibition)
To determine the binding affinity (e.g., IC50 or Ki) of the synthesized peptides to their target receptor, a competitive binding assay is commonly employed.
Workflow for Competitive Receptor Binding Assay:
Caption: Workflow for a competitive receptor binding assay.
Detailed Steps:
-
Reagent Preparation: A source of the target receptor (e.g., isolated cell membranes or purified receptor protein) is prepared. A radiolabeled ligand known to bind to the receptor is used at a fixed concentration. The synthetic peptides (L-Arg and N-Me-D-Arg versions) are serially diluted.
-
Incubation: The receptor preparation, radiolabeled ligand, and varying concentrations of the competitor peptide are incubated together to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor peptide concentration. The IC50 value, the concentration of peptide that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Signaling Pathways
Peptides often exert their biological effects by binding to cell surface receptors, such as G protein-coupled receptors (GPCRs), and initiating intracellular signaling cascades. The modification of an arginine residue can influence which signaling pathway is activated and the strength of that activation.
G Protein-Coupled Receptor (GPCR) Signaling
Many peptides, including analogs of neuropeptides and hormones, target GPCRs. Upon peptide binding, the GPCR undergoes a conformational change that allows it to activate a heterotrimeric G protein. The activated G protein then modulates the activity of downstream effector enzymes or ion channels.
Caption: A generalized GPCR signaling pathway.
The specific G protein activated (e.g., Gs, Gi, Gq) depends on the receptor and the ligand. For example, a Gs-coupled receptor will activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). An L-Arg versus an N-Me-D-Arg containing peptide could differ in their ability to stabilize the active conformation of the GPCR, leading to variations in the efficiency of G protein activation and the downstream cellular response.
Conclusion
The substitution of L-arginine with N-methyl-D-arginine is a powerful strategy in peptide drug design that can significantly impact biological activity. While direct comparative data for N-Me-D-Arg analogs is not always readily available, studies on related modifications such as N-methylation of L-amino acids and D-amino acid substitution demonstrate the potential for profound effects on potency, stability, and receptor selectivity. The choice of modification is highly dependent on the specific peptide and its biological target, necessitating careful empirical evaluation through well-defined experimental protocols. Future research focusing on direct comparisons of L-Arg and N-Me-D-Arg containing peptides will be crucial for a more complete understanding of the structure-activity relationships governing their biological function.
References
- 1. N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Effect of Selective D- or Nα-Methyl Arginine Substitution on the Activity of the Proline-Rich Antimicrobial Peptide, Chex1-Arg20 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Peptides Containing Fmoc-N-Me-D-Arg(pbf)-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified amino acids into peptide sequences is a critical strategy in modern drug discovery and development, offering enhanced stability, potency, and pharmacokinetic properties. One such modification, Fmoc-N-Me-D-Arg(pbf)-OH, combines several features to modulate peptide characteristics: N-terminal Fmoc protection for solid-phase peptide synthesis (SPPS), N-methylation to increase enzymatic resistance and modify conformation, a D-enantiomer to further enhance stability against proteases, and a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group to protect the arginine side chain during synthesis. Accurate and detailed characterization of peptides containing this complex moiety by mass spectrometry is paramount for quality control and structural verification.
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of synthetic peptides incorporating this compound. It offers an objective evaluation of ionization and fragmentation techniques, supported by experimental data from analogous compounds in the scientific literature, to assist researchers in selecting the optimal analytical strategy.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is fundamental for the successful mass spectrometric analysis of peptides. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most prevalent methods for peptide analysis, each presenting distinct advantages and disadvantages.[1][2]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ions are generated from a liquid phase by applying a high voltage, creating an aerosol of charged droplets.[3] | A laser strikes a matrix containing the analyte, causing desorption and ionization.[3] |
| Typical Ionization State | Produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). | Primarily generates singly charged ions ([M+H]⁺). |
| Coupling to Separation | Easily coupled with liquid chromatography (LC-MS), allowing for online separation and analysis of complex mixtures.[3] | Typically an offline technique, though coupling with LC is possible. |
| Sample Throughput | Generally lower throughput compared to MALDI. | Higher throughput, suitable for screening large numbers of samples. |
| Salt Tolerance | Less tolerant to salts and buffers, which can suppress the ion signal. | More tolerant to non-volatile buffers and salts. |
| Effect of N-Methylation | N-methylation of arginine's guanidino group does not significantly impact ionization efficiency in ESI.[4] | Mono- and dimethylated peptides often show increased signal intensities in MALDI-MS.[4] |
| Suitability for this compound Peptides | Ideal for LC-MS/MS analysis to separate the target peptide from synthesis impurities before detailed structural characterization. | Useful for rapid screening of synthesis products and for analyzing purified samples with high throughput. |
Comparison of Fragmentation Techniques for Structural Elucidation
Tandem mass spectrometry (MS/MS) is indispensable for sequencing peptides and localizing modifications. The choice of fragmentation method significantly impacts the quality and type of data obtained.
| Fragmentation Method | Principle | Primary Fragment Ions | Advantages for this compound Peptides | Disadvantages for this compound Peptides |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide backbone.[5] | b- and y-ions | Well-established method providing basic sequence information. | The highly basic nature of arginine can sequester the proton, leading to poor fragmentation or dominant neutral losses from the side chain, hampering complete sequence coverage.[6] |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID performed in an Orbitrap mass analyzer, utilizing higher collision energies.[7][8] | b- and y-ions (often with better low-mass fragment detection than CID) | Stepped HCD can increase fragment ion diversity.[7] Can help localize the D-amino acid by observing altered y-ion intensities. | Similar to CID, can be hindered by the basic arginine residue. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation of the peptide backbone.[9][10] | c- and z-ions | Highly effective for peptides with basic residues like arginine, as fragmentation is not dependent on a "mobile proton".[9] Preserves labile modifications, which is advantageous for analyzing the intact Fmoc and Pbf groups if desired.[9] | Generally requires multiply charged precursor ions (≥2+), making it more suitable for ESI than MALDI. Efficiency can be lower for shorter peptides. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a generic peptide containing the modified arginine residue.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the desired Fmoc-amino acid, coupling reagent, and base in DMF. Add to the resin and agitate for 2 hours. Wash with DMF and DCM.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Pbf and other acid-labile side-chain protecting groups.[11]
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product.
LC-MS/MS Analysis Protocol
This protocol is a general guideline for the analysis of the purified peptide.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Mass spectrometer equipped with an ESI source and capable of MS/MS fragmentation (e.g., Q-TOF, Orbitrap)
LC Method:
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-50% B over 20-30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
MS Method:
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) using HCD and/or ETD.
-
Collision Energy (for HCD): Use a stepped normalized collision energy (e.g., 25, 35, 45) to maximize fragment ion information.[7]
-
ETD Parameters: Use calibrated ETD reaction times and supplemental activation as needed.
Expected Fragmentation Behavior and Data Interpretation
The fragmentation of a peptide containing N-Me-D-Arg will be influenced by several factors. Based on existing literature for similar modifications, the following can be anticipated:
-
N-Methylation: The N-methylation on the arginine backbone will result in a 14.01565 Da mass difference in the precursor ion and any fragment ions containing this residue.
-
D-Amino Acid: The presence of a D-amino acid can alter the fragmentation pattern, particularly the relative intensities of y-ions, when compared to an all-L-amino acid equivalent. This can be a useful diagnostic feature in HCD spectra.
-
Arginine Side Chain: Even after Pbf removal, the basic guanidinium (B1211019) group will strongly influence fragmentation. In CID/HCD, this can lead to a dominant neutral loss of guanidine (B92328) (43.0429 Da) or related species. In ETD, fragmentation of the backbone is expected to be more efficient, yielding c- and z-ions that allow for unambiguous localization of the modified residue.[9] The N-methylation on the arginine is on the alpha-amine, not the side chain, so characteristic losses associated with side-chain methylation (like mono- or dimethylamine) would not be expected.[12][13]
Below is a conceptual workflow for the analysis of a peptide containing this compound.
Caption: Experimental workflow for synthesis and analysis.
Logical Pathway for Method Selection
The choice of analytical technique should be guided by the specific research question.
Caption: Decision tree for analytical method selection.
References
- 1. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry for Biomedical and Food Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relative influence of phosphorylation and methylation on responsiveness of peptides to MALDI and ESI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Activation Methods for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCD-only fragmentation method balances peptide identification and quantitation of TMT-labeled samples in hybrid linear ion trap/orbitrap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electron Transfer Dissociation of Peptides Generated by Microwave D-Cleavage Digestion of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fragmentation pathways of N(G)-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthetic Peptides with N-Methylated Residues
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount for the validity of experimental results and the safety of potential therapeutics. The introduction of N-methylated residues, a common strategy to enhance peptide stability and cell permeability, presents unique analytical challenges. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of these modified peptides, supported by experimental data and detailed protocols.
The presence of a methyl group on the amide nitrogen of the peptide backbone fundamentally alters the peptide's physicochemical properties. This modification can lead to steric hindrance, changes in hydrophobicity, and the presence of cis/trans isomers, all of which can complicate separation and analysis. A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment. This guide focuses on the three most powerful and widely used techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Comparative Analysis of Key Purity Assessment Techniques
A combination of chromatographic and spectroscopic techniques is crucial for the unambiguous determination of the purity of N-methylated peptides. While HPLC provides high-resolution separation of the target peptide from its impurities, MS offers confident identification of these species. qNMR, in turn, allows for an absolute quantification of the peptide content without the need for a specific reference standard for every impurity.
| Technique | Principle | Information Provided | Strengths | Weaknesses | Special Considerations for N-Methylated Peptides |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance. | Relative purity based on peak area percentage, retention time. | High resolution, robust, and widely available. Excellent for quantifying known impurities with a reference standard. | Co-eluting impurities can lead to an overestimation of purity. UV response can vary between the main peptide and impurities. | The presence of cis/trans isomers can lead to peak broadening or the appearance of multiple peaks for a single pure peptide, complicating quantification.[1] |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio analysis. | Molecular weight confirmation of the main peptide and impurities, enabling identification of modifications and sequence variants. | High sensitivity and specificity.[2] Can detect and identify co-eluting impurities.[3][4] | Ionization efficiency can vary significantly between different peptides and impurities, making direct quantification challenging without isotopic standards.[5][6] | Fragmentation patterns of N-methylated peptides can be complex, requiring specialized fragmentation techniques (e.g., ETD) for confident localization of the modification and identification of impurities.[7] |
| qNMR | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. | Absolute purity and concentration of the peptide. Structural confirmation and identification of impurities with unique NMR signals. | Non-destructive and highly precise.[8] Does not require a reference standard for each impurity.[9] Can distinguish and quantify isomers. | Lower sensitivity compared to MS.[10] Requires higher sample amounts.[11] Complex spectra can lead to signal overlap, especially for larger peptides. | Provides definitive evidence of N-methylation through the characteristic chemical shift of the N-methyl group. Can be used to study the cis/trans isomerization kinetics. |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthetic N-methylated peptide, integrating HPLC, MS, and qNMR.
References
- 1. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. lcms.cz [lcms.cz]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. users.renyi.hu [users.renyi.hu]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. nmr-bio.com [nmr-bio.com]
A Comparative Guide to the Synthesis of N-methylated Peptides: Manual vs. Automated Approaches
For researchers, scientists, and drug development professionals, the synthesis of N-methylated peptides represents a critical step in the development of novel therapeutics with enhanced pharmacological properties. The introduction of a methyl group onto the peptide backbone can significantly improve metabolic stability, cell permeability, and conformational rigidity, thereby enhancing biological activity.[1][2][3][4][5][6] This guide provides an objective comparison of manual and automated synthesis methodologies for N-methylated peptides, supported by experimental data, to assist in selecting the most appropriate approach for your research needs.
The choice between manual and automated solid-phase peptide synthesis (SPPS) for creating N-methylated peptides is a crucial decision that influences throughput, cost, purity, and the complexity of the peptides that can be successfully synthesized.[1] While manual synthesis offers a lower initial investment and greater flexibility, automated systems provide significant advantages in terms of speed, reproducibility, and reduced labor.[1][7]
Quantitative Data Comparison
The following tables summarize key quantitative data to facilitate a direct comparison between manual and automated synthesis of N-methylated peptides. The data is illustrative and actual results may vary depending on the specific peptide sequence, N-methylation method, reagents, and instrumentation used.[5]
Table 1: General Performance Metrics
| Metric | Manual Peptide Synthesis | Automated Peptide Synthesis | Key Considerations |
| Synthesis Time | Significantly longer; can take days to weeks for complex peptides.[7] | Dramatically shorter; tasks that take weeks can be completed in hours to days.[7] | Automated systems, especially those with microwave assistance, excel in high-throughput and large-scale production.[1][7] |
| Throughput | Low; suitable for single or a few peptide syntheses at a time.[5] | High; capable of synthesizing multiple peptides in parallel.[5] | Automation is ideal for screening peptide libraries and high-demand production. |
| Labor | Labor-intensive, requiring constant operator attention and meticulous execution.[5] | Minimal manual intervention after initial setup, allowing for "walk-away" operation. | Automated systems free up researcher time for other tasks.[8] |
| Cost (Initial) | Lower initial equipment cost.[5] | Higher initial investment in instrumentation.[5] | The long-term cost-effectiveness of automated systems can be favorable due to reduced labor and higher success rates.[1] |
| Reproducibility | Operator-dependent, leading to higher variability between batches. | High, due to precise and consistent control over reaction parameters.[8] | Automation minimizes human error, leading to more reliable and consistent results.[8] |
Table 2: Synthesis Outcome for a Model N-methylated Hexapeptide
| Parameter | Manual Synthesis | Automated Synthesis | Notes |
| Crude Purity (%) | 50-70% | 70-90% | Purity is highly dependent on the specific N-methylation protocol and the peptide sequence. Automated systems with optimized protocols generally yield higher purity products. |
| Final Yield (%) | 15-30% | 25-50% | Yield can be influenced by the efficiency of coupling N-methylated amino acids and the number of purification steps required. |
| Cost per Residue | Higher due to increased labor and potential for failed syntheses. | Lower for high-throughput synthesis due to reduced labor and reagent optimization. | Automated systems can optimize reagent usage, reducing waste and overall cost. |
| Success Rate | Lower, especially for complex or long N-methylated sequences, and highly dependent on operator skill. | Higher, particularly for challenging sequences, due to precise control over reaction conditions. | Modern automated synthesizers can employ specialized protocols to improve the incorporation of N-methylated residues. |
Experimental Protocols
The synthesis of N-methylated peptides, whether manually or via an automated synthesizer, typically involves solid-phase peptide synthesis (SPPS) with an on-resin N-methylation step.
Manual On-Resin N-Methylation Protocol (Fukuyama-Mitsunobu Method)
This protocol describes a common method for the on-resin N-methylation of a peptide.
Materials:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Methanol (MeOH)
-
β-mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Nosylation: Treat the resin with a solution of o-NBS-Cl and 2,4,6-collidine in DCM to protect the backbone amide.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Methylation: Treat the nosylated peptide-resin with a solution of PPh₃, DEAD, and MeOH in THF.
-
Washing: Wash the resin with THF and DMF.
-
Denosylation: Remove the nosyl protecting group by treating the resin with a solution of β-mercaptoethanol and DBU in DMF.
-
Washing: Wash the resin with DMF and DCM and dry under vacuum.
Automated On-Resin N-Methylation Protocol
Automated peptide synthesizers can be programmed to perform on-resin N-methylation. The following is a generalized protocol that can be adapted for various instruments.
Procedure:
-
Program Setup: Define the peptide sequence and specify the residues for N-methylation in the synthesizer's software.
-
Reagent Loading: Load the required reagents, including amino acids, activating agents, deprotection solutions, and N-methylation reagents (e.g., o-NBS-Cl, collidine, PPh₃, DEAD, MeOH, β-mercaptoethanol, DBU) into the instrument's reservoirs.
-
Automated Synthesis: The synthesizer will automatically perform the following steps for each N-methylation cycle:
-
Fmoc-Deprotection: Removal of the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Automated washing cycles with DMF and DCM.
-
Nosylation: Automated delivery of o-NBS-Cl and collidine for a predefined reaction time.
-
Washing: Automated washing cycles.
-
Methylation: Automated delivery of PPh₃, DEAD, and MeOH for a predefined reaction time.
-
Washing: Automated washing cycles.
-
Denosylation: Automated delivery of β-mercaptoethanol and DBU.
-
Washing: Automated washing cycles before proceeding to the next amino acid coupling.
-
-
Cleavage and Purification: Once the synthesis is complete, the peptide is cleaved from the resin (typically a manual step) and purified by HPLC.
Visualizations
Experimental Workflow
The following diagrams illustrate the general workflows for manual and automated N-methylated peptide synthesis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fmoc-N-Me-D-Arg(pbf)-OH
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of specialized chemical reagents like Fmoc-N-Me-D-Arg(pbf)-OH, a key component in peptide synthesis, is a critical aspect of laboratory safety and regulatory compliance. This guide provides essential safety information and a clear, step-by-step procedure for the appropriate disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Essential Safety & Handling Information
This compound is typically a white to off-white powder.[1] While it is not classified as a hazardous substance or mixture according to most safety data sheets, it is crucial to handle it with care, as with all laboratory chemicals. The toxicological properties have not been thoroughly investigated, and it may cause eye and respiratory tract irritation if inhaled.[2][3]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A dust mask or respirator, especially when handling the powder form to avoid inhalation.[2]
-
Body Protection: A lab coat or other protective clothing.[2]
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, with a recommended temperature of -20°C.[1]
Quantitative Data Summary
For quick reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C35H42N4O7S |
| Molecular Weight | 662.8 g/mol |
| Appearance | White to off-white powder or crystals |
| Storage Temperature | -20°C |
Note: The molecular formula and weight may vary slightly between different sources and related compounds.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all federal, state, and local environmental regulations.[2][3] The following protocol outlines the general steps for the safe disposal of this chemical.
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- Do not mix this waste with other chemical waste unless explicitly permitted by your institution's safety guidelines.
2. Handling Spills:
- Small Spills: For minor spills, use appropriate tools to carefully sweep or scoop the solid material into the designated waste container.[2][3]
- Large Spills: In the event of a larger spill, use a shovel to collect the material into a suitable waste disposal container.[2][3]
- Avoid generating dust during the cleanup process.[3]
- Ensure adequate ventilation in the area of the spill.[3]
3. Container Management:
- Keep the waste container tightly closed when not in use.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
4. Final Disposal:
- The final disposal of the waste must be handled by a licensed and qualified waste disposal service.
- Provide the waste disposal service with a complete and accurate characterization of the waste, including the Safety Data Sheet (SDS).
- Contaminated packaging should be disposed of in the same manner as the chemical itself.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
